Furanomycin
Description
This compound has been reported in Streptomyces and Pseudomonas fluorescens with data available.
structure given in first source
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
18455-25-9 |
|---|---|
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1 |
Clé InChI |
PNOKUGWGMLEAPE-JKUQZMGJSA-N |
SMILES isomérique |
C[C@H]1C=C[C@@H](O1)[C@@H](C(=O)O)N |
SMILES canonique |
CC1C=CC(O1)C(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Furanomycin; NSC 116328; NSC-116328; NSC116328; |
Origine du produit |
United States |
Foundational & Exploratory
The Chemical Architecture of L-(+)-Furanomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Furanomycin, a non-proteinogenic α-amino acid, stands as a molecule of significant interest in the fields of medicinal chemistry and drug discovery. First isolated from the fermentation broth of Streptomyces threomyceticus in 1967, this natural product exhibits notable antibacterial activity by acting as an antagonist of the essential amino acid L-isoleucine.[1] Its unique structural features and mechanism of action have prompted extensive research into its synthesis and biological properties. This technical guide provides an in-depth exploration of the chemical structure of L-(+)-furanomycin, including its stereochemistry, spectroscopic signatures, and the molecular basis of its bioactivity.
Core Chemical Structure and Properties
L-(+)-Furanomycin is characterized by a dihydrofuran ring linked to an amino acid moiety. Its systematic IUPAC name is (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid.[2] The absolute configuration of naturally occurring furanomycin has been unequivocally determined to be (αS,2R,5S), a crucial detail for understanding its interaction with biological targets.[1]
Key physicochemical properties of L-(+)-furanomycin are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18455-25-9 | [3] |
| Molecular Formula | C₇H₁₁NO₃ | [4] |
| Molecular Weight | 157.17 g/mol | [2] |
| Appearance | White amorphous solid | [4] |
Spectroscopic Data for Structural Elucidation
The definitive structure of L-(+)-furanomycin has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. The ¹H and ¹³C NMR data for L-(+)-furanomycin, acquired in D₂O, are presented below.
¹H NMR Data (300 MHz, D₂O) [4]
| Chemical Shift (δH) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 6.07 | m | - | H-4' |
| 5.74 | m | - | H-3' |
| 5.34 | m | - | H-5' |
| 5.00 | m | - | H-2' |
| 3.75 | d | 2.5 | H-2 |
| 1.14 | d | 6.4 | H-6' (CH₃) |
¹³C NMR Data (75 MHz, D₂O) [4]
| Chemical Shift (δC) (ppm) | Assignment |
| 172.3 | C-1 (C=O) |
| 136.3 | C-4' |
| 124.3 | C-3' |
| 84.31 | C-2' |
| 84.24 | C-5' |
| 57.5 | C-2 |
| 21.0 | C-6' (CH₃) |
Mass Spectrometry
High-resolution electrospray mass spectrometry (HRESIMS) provides precise mass-to-charge ratio information, enabling the determination of the elemental composition of a molecule.
High-Resolution Mass Spectrometry (HRESIMS) Data [4]
| Ion | Observed m/z | Calculated m/z |
| [M+H]⁺ | 158.0812 | 158.0817 |
Experimental Protocols
Isolation of L-(+)-Furanomycin from Pseudomonas fluorescens SBW25 Culture
The following is a summarized protocol for the isolation of L-(+)-furanomycin from bacterial culture, based on published methods.[4]
-
Culture and Extraction: P. fluorescens SBW25 is cultured, and the culture filtrate is collected. The filtrate is dried, and the resulting solids are extracted with 85% ethanol.
-
Initial Fractionation: The ethanol extract is concentrated and fractionated using ion exclusion chromatography on a Sephadex G-15 column with deionized water as the eluent.
-
Purification: Fractions containing the ninhydrin-reactive compound are further purified by preparative thin-layer chromatography (TLC) on cellulose plates.
-
Final Product: The purified compound is obtained as a white amorphous solid.
Mechanism of Action: Isoleucyl-tRNA Synthetase Inhibition
The antibacterial activity of L-(+)-furanomycin stems from its ability to act as a competitive antagonist of L-isoleucine. It is recognized and activated by isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein biosynthesis.[1][5] This leads to the formation of furanomycyl-tRNAᴵˡᵉ, which is then incorporated into nascent polypeptide chains in place of isoleucine.[2][5] The incorporation of this non-proteinogenic amino acid results in non-functional proteins, ultimately leading to the inhibition of bacterial growth.
Caption: Mechanism of action of L-(+)-furanomycin as an L-isoleucine antagonist.
Total Synthesis of L-(+)-Furanomycin
The unique structure of L-(+)-furanomycin has made it an attractive target for total synthesis. Several synthetic routes have been developed, often employing stereoselective methods to establish the correct configuration of the chiral centers. One notable approach involves a concise and modular synthesis starting from the Garner aldehyde.[6] This synthesis proceeds in seven steps and utilizes a stereoselective acetylide addition and a silver-ion-mediated cyclization of an α-allenic alcohol to construct the trans-2,5-dihydrofuran ring.
Caption: A generalized workflow for the total synthesis of L-(+)-furanomycin.
Conclusion
L-(+)-Furanomycin remains a compelling natural product with a well-defined chemical structure and a clear mechanism of antibacterial action. The detailed spectroscopic data provide a definitive fingerprint for its identification and characterization. Understanding its structure and mode of action is crucial for the design and development of novel antibacterial agents that target aminoacyl-tRNA synthetases, a validated and promising class of drug targets. The synthetic strategies developed for L-(+)-furanomycin not only provide access to this molecule for further study but also offer versatile platforms for the creation of novel analogs with potentially enhanced therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A short total synthesis of (+)-furanomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Furanomycin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Non-Proteinogenic Amino Acid with Antibacterial Properties
Abstract
Furanomycin is a naturally occurring non-proteinogenic amino acid produced by microorganisms such as Streptomyces threomyceticus and Pseudomonas fluorescens SBW25.[1][2] It functions as an isoleucine antagonist, exhibiting antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis, Escherichia coli, and Bacillus subtilis.[1][3] Its mechanism of action involves the inhibition of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. This compound is recognized by IleRS and is subsequently charged to isoleucine tRNA, leading to its incorporation into nascent polypeptide chains and the production of non-functional proteins. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biosynthesis, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
This compound is a structurally unique amino acid characterized by a dihydrofuran ring. Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₁NO₃ | [4] |
| Molecular Weight | 157.17 g/mol | [4] |
| IUPAC Name | (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid | [4] |
| CAS Number | 18455-25-9 | [4] |
| Appearance | White to off-white solid | |
| Stereochemistry | αS, 2R, 5S | [1] |
Biosynthesis
The biosynthesis of this compound proceeds via a polyketide pathway. The carbon skeleton is assembled from one propionate and two acetate units. The biosynthesis is believed to involve at least six intermediate steps following the formation of the initial polyketide chain.
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
This compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). Its structural similarity to isoleucine allows it to bind to the active site of the enzyme. Once bound, it is activated and transferred to tRNAIle. The resulting this compound-tRNAIle is then incorporated into proteins during translation, leading to the synthesis of aberrant proteins and ultimately, cell death. This compound has been found to bind to E. coli IleRS almost as tightly as the natural substrate, L-isoleucine.[5][6]
Caption: Mechanism of action of this compound.
Biological Activity
This compound exhibits antibacterial activity against a variety of bacteria. The table below summarizes the reported minimum inhibitory concentrations (MICs).
| Bacterial Species | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | 1-5 | [1][3] |
| Escherichia coli | 1-5 | [1][3] |
| Bacillus subtilis | 1-5 | [1][3] |
| Shigella spp. | 1-5 | [1][3] |
| Salmonella spp. | 1-5 | [1][3] |
Experimental Protocols
Isolation and Purification of this compound from Streptomyces threomyceticus
This protocol is a synthesized procedure based on general methods for the isolation of natural products from Streptomyces.
Materials:
-
Streptomyces threomyceticus (ATCC 15795)
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a defined medium with glucose and amino acids)
-
Amberlite IR-120 (H⁺ form) resin
-
Dowex 50W-X8 (H⁺ form) resin
-
Solvents: n-butanol, acetic acid, water, ethanol, acetone
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ninhydrin spray reagent
Procedure:
-
Fermentation: Inoculate a seed culture of S. threomyceticus and grow for 48-72 hours. Use the seed culture to inoculate the production medium and incubate for 5-7 days with shaking.
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The supernatant contains this compound.
-
Cation Exchange Chromatography (Initial Capture): Adjust the pH of the supernatant to 2.0 with HCl. Pass the acidified supernatant through a column packed with Amberlite IR-120 (H⁺ form) resin. Wash the column with deionized water. Elute the bound compounds with 2N NH₄OH.
-
Solvent Extraction: Concentrate the eluate under reduced pressure. Extract the concentrated eluate with n-butanol.
-
Cation Exchange Chromatography (Purification): Evaporate the n-butanol extract to dryness. Dissolve the residue in a minimal amount of water and apply it to a Dowex 50W-X8 (H⁺ form) column.
-
Elution and Fractionation: Elute the column with a gradient of HCl (e.g., 0.1 N to 1.0 N). Collect fractions and monitor for the presence of this compound using TLC.
-
TLC Analysis: Spot the fractions on a silica gel TLC plate. Develop the plate using a solvent system such as n-butanol:acetic acid:water (4:1:1). Visualize the spots by spraying with ninhydrin reagent and heating. This compound will appear as a colored spot.
-
Crystallization: Pool the fractions containing pure this compound and evaporate to dryness. Recrystallize the residue from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This protocol is a synthesized procedure for determining the inhibitory activity of this compound against IleRS.
Materials:
-
Purified E. coli Isoleucyl-tRNA Synthetase (IleRS)
-
[³H]-L-isoleucine
-
ATP
-
tRNAIle from E. coli
-
This compound
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and tRNAIle.
-
Inhibition Setup: In separate microcentrifuge tubes, add varying concentrations of this compound. Also, prepare a control tube without any inhibitor.
-
Enzyme Addition: Add a fixed amount of IleRS to each tube.
-
Initiation of Reaction: Start the reaction by adding [³H]-L-isoleucine to each tube. Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.
-
Precipitation and Filtration: Incubate the tubes on ice for 30 minutes to precipitate the tRNA. Collect the precipitate by filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with cold 5% TCA to remove unincorporated [³H]-L-isoleucine.
-
Scintillation Counting: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC₅₀ value. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both isoleucine and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
In Vitro Protein Synthesis Assay
This protocol is a synthesized procedure to demonstrate the incorporation of this compound into a protein.
Materials:
-
E. coli S30 cell-free extract for in vitro translation
-
A DNA template encoding a protein (e.g., plasmid with a reporter gene like luciferase or GFP)
-
Amino acid mixture (containing all amino acids except isoleucine)
-
[³⁵S]-methionine
-
This compound
-
Isoleucine
-
Reaction buffer and energy source (ATP, GTP)
-
SDS-PAGE reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In separate tubes, set up the following in vitro translation reactions:
-
Control: S30 extract, DNA template, amino acid mix (with isoleucine), [³⁵S]-methionine.
-
This compound: S30 extract, DNA template, amino acid mix (without isoleucine), this compound, [³⁵S]-methionine.
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Analysis of Protein Synthesis:
-
Take an aliquot from each reaction and precipitate the proteins with TCA. Measure the incorporation of [³⁵S]-methionine using a scintillation counter to assess overall protein synthesis.
-
Run the remaining reaction products on an SDS-PAGE gel.
-
-
Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the newly synthesized, radiolabeled proteins.
-
Interpretation: Compare the protein products from the control and this compound-containing reactions. A successful incorporation of this compound may result in a truncated or full-length protein, which can be further analyzed by mass spectrometry if a non-radioactive label is used.
Caption: A general experimental workflow for the study of this compound.
Conclusion
This compound remains a molecule of interest for researchers in microbiology and drug development due to its unique structure and specific mechanism of action. As a non-proteinogenic amino acid that hijacks the protein synthesis machinery, it represents a class of natural products with potential for further investigation as antibacterial agents or as tools for studying protein translation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the properties and applications of this compound. Further studies are warranted to determine its full spectrum of activity, potential for resistance development, and in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|18455-25-9|COA [dcchemicals.com]
- 5. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
The Biosynthesis of Furanomycin: A Polyketide Pathway Fueled by Propionate and Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Furanomycin, a non-proteinogenic amino acid antibiotic produced by Streptomyces threomyceticus, exhibits potent antibacterial activity by acting as an antagonist of isoleucine in protein synthesis. Its unique dihydrofuran structure has long been a subject of interest, and extensive research has elucidated its biosynthetic origins. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a core focus on the incorporation of its primary building blocks: propionate and acetate. Drawing upon foundational isotopic labeling studies and genetic analyses of non-producing mutants, this document details the experimental evidence that has shaped our understanding of this intricate metabolic route. Quantitative data from precursor feeding experiments are summarized, and the methodologies behind these key studies are described to provide a practical resource for researchers in natural product biosynthesis and drug discovery.
Introduction
The Polyketide Origin of this compound: Evidence from Isotopic Labeling
The cornerstone of our understanding of this compound biosynthesis lies in a series of elegant isotopic labeling experiments. By feeding S. threomyceticus cultures with isotopically enriched precursors and analyzing the resulting this compound, researchers were able to trace the metabolic fate of individual carbon atoms.
Quantitative Analysis of Precursor Incorporation
The incorporation efficiencies of various 14C- and 13C-labeled precursors were instrumental in identifying propionate and acetate as the primary building blocks of this compound. The following table summarizes the key quantitative data from these foundational studies.
| Experiment No. | Precursor Administered | Isotopic Label | % Incorporation into this compound |
| 1 | Sodium Propionate | [1-¹⁴C] | 6.8 |
| 2 | Sodium Propionate | [2-¹⁴C] | 7.5 |
| 3 | Sodium Propionate | [3-¹⁴C] | 7.1 |
| 4 | Sodium Acetate | [1-¹⁴C] | 1.2 |
| 5 | Sodium Acetate | [2-¹⁴C] | 1.5 |
| 6 | L-Methionine | [methyl-¹⁴C] | 0.1 |
| 7 | Sodium Propionate | [1-¹³C] | ~7.3 |
| 8 | Sodium Acetate | [1-¹³C] | ~1.6 |
| 9 | Sodium Acetate | [2-¹³C] | ~1.5 |
| 10 | Sodium Acetate | [1,2-¹³C] | ~1.2 |
Table 1: Incorporation of Isotopically Labeled Precursors into this compound by S. threomyceticus.
The data clearly demonstrates the significant and specific incorporation of both propionate and acetate into the this compound molecule, while a potential methyl group donor, L-methionine, showed negligible incorporation.
Experimental Protocols for Isotopic Labeling Studies
The following provides a generalized methodology based on the pioneering work in this field.
2.2.1. Culture Conditions and Precursor Feeding
-
Streptomyces threomyceticus (ATCC 15795) is cultivated in a suitable production medium.
-
Isotopically labeled precursors (e.g., sodium [1-¹³C]propionate, sodium [1,2-¹³C]acetate) are typically administered to the cultures during the mid-to-late exponential growth phase to ensure maximal incorporation into the secondary metabolite.
-
The cultures are then incubated for a further period to allow for the production and accumulation of this compound.
2.2.2. Isolation and Purification of this compound
-
The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.
-
The supernatant is subjected to a series of chromatographic steps to isolate this compound. This may include ion-exchange chromatography followed by further purification using techniques like gel filtration or high-performance liquid chromatography (HPLC).
2.2.3. Analysis of Isotope Incorporation
-
For ¹⁴C-labeled precursors, the purified this compound is analyzed by liquid scintillation counting to determine the overall incorporation efficiency.
-
For ¹³C-labeled precursors, the purified this compound is analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting spectra reveal the specific positions of the ¹³C labels within the this compound molecule, allowing for a detailed mapping of the biosynthetic assembly.
The this compound Biosynthetic Pathway
Based on the isotopic labeling data, a biosynthetic pathway for this compound has been proposed. The pathway commences with the condensation of a propionate starter unit with two extender units of acetate, characteristic of a polyketide synthase (PKS) mechanism.
Caption: Proposed biosynthetic pathway of this compound.
The initial linear polyketide chain is then believed to undergo a series of enzymatic modifications, including cyclization and oxidation, to form the characteristic dihydrofuran ring of this compound.
Genetic Insights from this compound Non-Producing Mutants
Further evidence for the proposed biosynthetic pathway and the involvement of a dedicated set of enzymes comes from the study of this compound non-producing mutants of S. threomyceticus.
Generation and Classification of Mutants
Stable mutants unable to produce this compound were generated by treating S. threomyceticus with mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ultraviolet (UV) light[1]. These mutants were then classified into different phenotypic groups based on their ability to cosynthesize this compound when grown in mixed cultures[1].
Cosynthesis Experiments and Pathway Elucidation
Cosynthesis, or syntrophic biosynthesis, occurs when two different non-producing mutants are grown together and are able to produce the final product. This happens if one mutant accumulates an intermediate that can be utilized by the second mutant to complete the pathway. By systematically testing all pair-wise combinations of mutants, researchers were able to order the genetic blocks in a linear sequence, providing a genetic map of the biosynthetic pathway.
Caption: Workflow for elucidating the this compound pathway using mutants.
These studies revealed at least eleven distinct phenotypic classes of mutants, suggesting a biosynthetic pathway of considerable complexity involving multiple enzymatic steps[1]. The results from these genetic studies strongly support the existence of a this compound biosynthetic gene cluster in S. threomyceticus.
The this compound Biosynthetic Gene Cluster
The clustering of genes for the biosynthesis of a specific secondary metabolite is a common feature in prokaryotes, particularly in Streptomyces. While the complete and annotated this compound biosynthetic gene cluster from S. threomyceticus has not been fully characterized in publicly available literature, the genetic evidence from mutant studies provides compelling indirect proof of its existence. The identification and characterization of this gene cluster would be a significant step forward in understanding the enzymology of this compound biosynthesis and would open up avenues for biosynthetic engineering to produce novel this compound analogs.
Conclusion and Future Perspectives
The biosynthesis of this compound serves as a classic example of a polyketide pathway, elegantly deciphered through a combination of isotopic labeling experiments and genetic analysis of non-producing mutants. The foundational work has unequivocally demonstrated the roles of propionate and acetate as the primary precursors. For researchers in drug development, a thorough understanding of this pathway is crucial for several reasons. Firstly, it provides a blueprint for the potential semi-synthetic modification of this compound to generate derivatives with improved pharmacological properties. Secondly, the identification and characterization of the enzymes within the biosynthetic gene cluster could lead to the development of novel biocatalysts for organic synthesis. Finally, the elucidation of the this compound pathway contributes to the broader knowledge base of natural product biosynthesis, which can inform the discovery and development of new antibiotics from other microbial sources. Future research efforts should be directed towards the definitive identification, sequencing, and functional annotation of the this compound biosynthetic gene cluster. This will undoubtedly provide deeper insights into the enzymatic machinery responsible for constructing this unique antibiotic and may unlock the potential for its rational bioengineering.
References
Furanomycin: An In-Depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furanomycin, a non-proteinogenic α-amino acid first isolated from Streptomyces threomyceticus, is a natural antibiotic with notable antibacterial properties.[1][2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against both gram-positive and gram-negative bacteria. It details the underlying mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its antibacterial effect by acting as an antagonist of the amino acid L-isoleucine.[3] It is a potent inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme responsible for charging tRNA with isoleucine during protein synthesis.[2] By mimicking isoleucine, this compound binds to the active site of IleRS, preventing the formation of isoleucyl-tRNA and thereby disrupting protein translation, which ultimately leads to the inhibition of bacterial growth.[2] The antibacterial activity of this compound can be reversed by the addition of exogenous isoleucine, confirming its competitive antagonistic relationship.[4]
Antibacterial Spectrum of this compound
This compound exhibits a broad spectrum of activity against various gram-positive and gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Quantitative Data: Minimum Inhibitory Concentration (MIC) Values
The following tables summarize the reported MIC values for this compound and its derivatives against a range of bacterial species. It is important to note that some of the available data pertains to this compound analogs, which may exhibit different potency compared to the parent compound.
| Gram-Positive Bacteria | Compound | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | L-(+)-dihydrothis compound | 32-64 | [1] |
| Staphylococcus aureus | Furanone derivative F131 | 8-16 | [5] |
| Bacillus subtilis | Furanone derivative F105 | 10 | [6] |
| Gram-Negative Bacteria | Compound | MIC (µg/mL) | Reference(s) |
| Escherichia coli (efflux-pump-deficient) | Chiral carba-analog | 4 | [1] |
| General Antibacterial Activity | (+)-L-furanomycin | 1-5 | [1] |
Note: The general antibacterial activity of (+)-L-furanomycin is reported to be in the micromolar range, with MICs between 1-5 µg/mL against numerous bacteria.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Sterile multichannel pipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a positive control (bacterial growth without this compound), and well 12 serves as a negative control (medium only).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Reversal of Antibacterial Activity by Isoleucine
This experiment demonstrates the competitive antagonism between this compound and L-isoleucine.
Materials:
-
This compound solution (at a concentration known to be inhibitory, e.g., 2x or 4x MIC)
-
L-isoleucine stock solution
-
Bacterial inoculum (prepared as for the MIC assay)
-
Sterile culture tubes or a 96-well plate
-
Growth medium (e.g., MHB)
-
Spectrophotometer or microplate reader
Procedure:
-
Setup:
-
Prepare a series of tubes or wells containing a fixed, inhibitory concentration of this compound.
-
Add increasing concentrations of L-isoleucine to these tubes/wells.
-
Include control tubes/wells:
-
No this compound, no isoleucine (positive growth control)
-
This compound, no isoleucine (inhibition control)
-
No this compound, with the highest concentration of isoleucine (to ensure isoleucine itself is not inhibitory)
-
-
-
Inoculation:
-
Inoculate all tubes/wells (except for a medium-only blank) with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate under the same conditions as the MIC assay.
-
-
Data Collection:
-
Measure the optical density (e.g., at 600 nm) of each tube/well after the incubation period to quantify bacterial growth.
-
-
Analysis:
-
Plot bacterial growth (OD600) against the concentration of L-isoleucine. A dose-dependent reversal of the growth inhibition by this compound should be observed.
-
Conclusion
This compound is a promising natural antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. Its broad spectrum of activity against both gram-positive and gram-negative bacteria makes it a subject of continued interest in the field of antimicrobial research and development. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and its analogs as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A new antibiotic. This compound, an isoleucine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Furanomycin: A Technical Guide to its Molecular Properties, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the non-proteinogenic amino acid antibiotic, furanomycin. It details its chemical and physical properties, mechanism of action, biosynthesis, and relevant experimental protocols, offering a valuable resource for researchers in microbiology, medicinal chemistry, and drug development.
Core Molecular and Chemical Properties
This compound is a naturally occurring antibiotic first isolated from Streptomyces threomyceticus. It is a structural analog of the amino acid isoleucine.
| Property | Value | References |
| Chemical Formula | C₇H₁₁NO₃ | |
| Molecular Weight | 157.17 g/mol | |
| Systematic IUPAC Name | (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid | |
| CAS Number | 18455-25-9 | |
| Appearance | Solid powder |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by acting as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By mimicking isoleucine, this compound binds to the active site of IleRS. This binding prevents the charging of isoleucyl-tRNA, thereby inhibiting the incorporation of isoleucine into nascent polypeptide chains and ultimately halting protein synthesis, which leads to bacterial growth inhibition. The antibacterial activity of this compound can be reversed by the presence of isoleucine, further confirming its competitive inhibitory mechanism.
Figure 1. Mechanism of action of this compound.
Biosynthesis
The biosynthesis of this compound in Streptomyces threomyceticus is understood to proceed through a polyketide pathway. This pathway originates from propionate and acetate units. While the complete enzymatic cascade has not been fully elucidated, studies involving chemical mutagenesis have suggested that the pathway involves at least six intermediate steps following the assembly of the initial polyketide chain.
Experimental Protocols
Chemical Synthesis of this compound
Multiple total synthesis routes for this compound have been developed. One concise and modular approach starts from the Garner aldehyde and proceeds in seven steps. Key reactions in this synthesis include a stereoselective acetylide addition and a silver-ion-mediated cyclization of an α-allenic alcohol to form the trans-2,5-dihydrofuran ring. Other reported syntheses have utilized starting materials such as 5-methyl-2-furoic acid and have involved key steps like partial Birch reduction. More recent methodologies have employed stereoselective Pd-catalyzed etherification and ring-closing metathesis.
Antibacterial Activity Assay (Agar Diffusion Method)
This protocol is adapted from studies assessing the antimicrobial properties of this compound-producing bacteria.
-
Culture Preparation: Grow the test bacterial strains overnight in a suitable liquid medium (e.g., LB medium) at their optimal temperature with shaking.
-
Standardization: Adjust the turbidity of the overnight cultures with sterile water to a standardized optical density (e.g., OD₆₀₀ of 0.2).
-
Plate Inoculation: Spread a defined volume (e.g., 300 µL) of the standardized bacterial suspension onto the surface of an appropriate agar medium (e.g., 925 Minimal Medium).
-
Sample Application: Create a well in the center of the agar plate and add a defined volume of the this compound solution or culture filtrate to be tested.
-
Incubation: Incubate the plates at the optimal temperature for the test bacterium for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where bacterial growth has been inhibited. The size of this zone is indicative of the antimicrobial activity.
Figure 2. Experimental workflow for an agar diffusion assay.
Antibacterial Spectrum and Efficacy
This compound exhibits selective antibacterial properties, with activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, often reported as the Minimum Inhibitory Concentration (MIC), varies between different bacterial species.
| Bacterial Species | MIC (µg/mL) | References |
| M. tuberculosis | 1-5 | |
| E. coli | 1-5 | |
| B. subtilis | 1-5 | |
| Shigella spp. | 1-5 | |
| Salmonella spp. | 1-5 | |
| S. aureus | 32-64 (for L-(+)-dihydrothis compound) | |
| Efflux pump-deficient E. coli | 4 (for a chiral carba-analog) |
Methodological & Application
Total Synthesis of (+)-Furanomycin from Garner Aldehyde: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the total synthesis of the antibiotic (+)-furanomycin, starting from the readily available chiral building block, (R)-Garner aldehyde. The synthesis follows a concise and efficient seven-step route, as reported by VanBrunt and Standaert.[1][2] Key transformations include a stereoselective acetylide addition to the Garner aldehyde, a silver-mediated cyclization to construct the dihydrofuran ring, and a sequential oxidation to furnish the final α-amino acid. This document offers comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and a visual representation of the synthetic workflow, intended to serve as a practical guide for researchers in organic synthesis and drug development.
Introduction
(+)-Furanomycin is a naturally occurring non-proteinogenic amino acid isolated from Streptomyces L-803. It exhibits antibacterial activity by acting as an antagonist of L-isoleucine in protein biosynthesis. Its unique structure, featuring a substituted dihydrofuran ring, has made it an attractive target for total synthesis. The Garner aldehyde is a versatile chiral precursor that allows for the stereocontrolled introduction of the amino alcohol functionality. The synthetic route detailed herein provides a reliable method for accessing (+)-furanomycin, enabling further investigation of its biological activity and the development of novel analogues.
Synthetic Pathway Overview
The total synthesis of (+)-furanomycin from Garner aldehyde can be summarized in the following key stages:
-
Stereoselective Acetylide Addition: The synthesis commences with the stereoselective addition of a protected acetylide to (R)-Garner aldehyde to establish the C2 stereocenter.
-
Reduction to Allenic Alcohol: The resulting propargyl alcohol is then reduced to the corresponding α-allenic alcohol.
-
Silver-Mediated Cyclization: The crucial dihydrofuran ring is constructed via a silver(I)-mediated cyclization of the allenic alcohol.
-
Deprotection of Acetonide: The acetonide protecting group is selectively removed to reveal a diol.
-
Sequential Oxidation: A two-step oxidation protocol converts the primary alcohol to a carboxylic acid.
-
Final Deprotection: Removal of the remaining protecting groups yields the final product, (+)-furanomycin.
Experimental Protocols
Step 1: Synthesis of (2S,3R)-1-(tert-Butoxycarbonyl)-2,2-dimethyl-3-(1-hydroxy-3-(trimethylsilyl)prop-2-yn-1-yl)oxazolidine
To a solution of trimethylsilylacetylene (1.2 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes, after which a solution of (R)-Garner aldehyde (1.0 equiv.) in anhydrous THF is added. The reaction is stirred for 2 hours at -78 °C and then quenched by the addition of saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 2: Synthesis of (S)-1-((R)-2,2-Dimethyl-3-((tert-butoxycarbonyl)amino)but-3-en-1-yl)prop-1-en-2-ol
To a solution of the propargyl alcohol from Step 1 (1.0 equiv.) in anhydrous diethyl ether at 0 °C is added lithium aluminum hydride (1.5 equiv.) portionwise. The reaction mixture is stirred for 4 hours at room temperature. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the allenic alcohol.
Step 3: Synthesis of tert-Butyl (S)-2-((2R,5S)-5-Methyl-2,5-dihydrofuran-2-yl)-2,2-dimethyloxazolidine-3-carboxylate
The allenic alcohol from Step 2 (1.0 equiv.) is dissolved in dichloromethane in a flask protected from light. Silver(I) nitrate (0.1 equiv.) is added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is then filtered through a pad of Celite and concentrated. The residue is purified by flash column chromatography to yield the dihydrofuran product.[1]
Step 4: Synthesis of tert-Butyl ((S)-1-((2R,5S)-5-Methyl-2,5-dihydrofuran-2-yl)-1,2-dihydroxyethyl)carbamate (Furanomycinol)
The protected dihydrofuran from Step 3 (1.0 equiv.) is dissolved in a mixture of acetic acid and water (4:1). The solution is stirred at 40 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to give furanomycinol.[1]
Step 5 & 6: Synthesis of (S)-2-Amino-2-((2R,5S)-5-methyl-2,5-dihydrofuran-2-yl)acetic Acid ((+)-Furanomycin)
To a solution of furanomycinol from Step 4 (1.0 equiv.) in dichloromethane at 0 °C is added Dess-Martin periodinane (1.5 equiv.). The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO3 containing Na2S2O3. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude aldehyde is then dissolved in a mixture of t-butanol and 2-methyl-2-butene. A solution of sodium chlorite (5.0 equiv.) and sodium dihydrogen phosphate (5.0 equiv.) in water is added, and the mixture is stirred vigorously for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3. The aqueous layer is acidified to pH 2 with 1 M HCl and then purified by ion-exchange chromatography. The Boc-protected furanomycin is then treated with trifluoroacetic acid in dichloromethane to afford (+)-furanomycin.[1]
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) |
| 1 | Propargyl alcohol | (R)-Garner aldehyde | 92 |
| 2 | Allenic alcohol | Propargyl alcohol | 95 |
| 3 | Dihydrofuran | Allenic alcohol | 97 |
| 4 | Furanomycinol | Dihydrofuran | 85 |
| 5 & 6 | (+)-Furanomycin | Furanomycinol | 76 (over 2 steps) |
| Overall | (+)-Furanomycin | (R)-Garner aldehyde | ~55 |
Note: Yields are based on the reported values in the literature and may vary depending on experimental conditions.[1]
Synthetic Workflow Diagram
Caption: Total synthesis of (+)-furanomycin from Garner aldehyde.
Conclusion
This application note provides a detailed and practical guide for the total synthesis of (+)-furanomycin from (R)-Garner aldehyde. The described seven-step sequence is robust and high-yielding, making it a valuable methodology for obtaining this biologically important molecule for further research and development. The provided protocols and data serve as a comprehensive resource for synthetic and medicinal chemists.
References
Application Note: Laboratory Scale Purification of Furanomycin from Bacterial Culture
Introduction
Furanomycin is a non-proteinogenic amino acid with notable antibacterial properties.[1][2][3] It was first isolated from the fermentation broth of Streptomyces threomyceticus.[1][2][3] More recently, it has also been identified as a secondary metabolite produced by the plant root-associated bacterium Pseudomonas fluorescens SBW25.[1][4] this compound acts as an antagonist of isoleucine, inhibiting isoleucyl-tRNA synthetase and thereby disrupting protein synthesis in susceptible bacteria.[1][2][3] This application note provides a detailed protocol for the laboratory-scale purification of this compound from bacterial culture, primarily based on methodologies developed for its isolation from Pseudomonas fluorescens SBW25.
Principle of the Method
The purification strategy involves a multi-step process commencing with the removal of bacterial cells from the culture medium, followed by extraction and a series of chromatographic separations to isolate this compound from other metabolites and media components. The described workflow is designed to yield a purified sample of this compound suitable for further biological and chemical characterization.
Experimental Protocols
1. Bacterial Culture and Fermentation
This protocol is for the production of this compound from Pseudomonas fluorescens SBW25.
-
Media Preparation: Prepare a modified Pseudomonas Minimal Salts (PMS) medium.
-
Inoculation and Culture: Inoculate the sterile PMS medium with a fresh culture of P. fluorescens SBW25. Incubate the culture for 7 days.
-
Harvesting: After the incubation period, centrifuge the culture at 3,000 x g for 15 minutes to pellet the bacterial cells.[4]
-
Filtration: Carefully decant the supernatant and pass it through a 0.22 µm bacteriological filter to obtain a sterile culture filtrate. The filtrate can be stored at 4°C prior to extraction.[4]
2. Extraction of this compound
This protocol describes the extraction of this compound from the culture filtrate.
-
Evaporation: Dry the culture filtrate in vacuo at a temperature not exceeding 45°C.[4]
-
Ethanol Extraction: Extract the dried solids three times with an 85% (v/v) ethanol solution. For each extraction, use a volume of the ethanol solution equal to one-third of the original culture filtrate volume and swirl for 5 minutes.[4]
-
Concentration: Pool the ethanol extracts and evaporate them to dryness in vacuo.[4]
3. Chromatographic Purification
This section details a two-step chromatographic procedure for the purification of this compound.
3.1. Size-Exclusion Chromatography
-
Column Preparation: Prepare a Sephadex G-15 column equilibrated with deionized water.[4]
-
Sample Loading: Dissolve the dried ethanol extract in a small volume of deionized water and apply it to the column.[4]
-
Elution: Elute the column with deionized water.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound. A ninhydrin-based assay can be used to detect the amino acid. Pool the fractions containing this compound.[4]
3.2. Preparative Thin-Layer Chromatography (TLC)
-
Sample Application: Concentrate the pooled fractions from the size-exclusion chromatography step and apply them as a band onto a preparative TLC plate.
-
Development: Develop the TLC plate using an appropriate solvent system. The optimal solvent system may need to be determined empirically.
-
Visualization and Extraction: Visualize the separated bands (e.g., using a ninhydrin spray). Scrape the band corresponding to this compound from the plate and extract the compound from the silica gel using a suitable solvent.
-
Final Purification: The extracted compound can be further purified by a second pass through a Sephadex G-15 column to remove any remaining impurities.[4]
Data Presentation
While the cited literature provides a detailed methodology, specific quantitative data on the yield and purity at each step of the purification process for this compound from P. fluorescens SBW25 is not extensively detailed. The following table provides a template for researchers to document their own purification results.
| Purification Step | Starting Volume/Mass | Final Volume/Mass | This compound Concentration (Arbitrary Units) | Purity (%) | Yield (%) |
| Culture Filtrate | - | - | - | - | 100 |
| Ethanol Extract | - | - | - | - | - |
| Sephadex G-15 (1st Pass) | - | - | - | - | - |
| Preparative TLC | - | - | - | - | - |
| Sephadex G-15 (2nd Pass) | - | - | - | - | - |
Visualizations
Experimental Workflow for this compound Purification
References
Furanomycin: A Potent Probe for Interrogating Isoleucyl-tRNA Synthetase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Furanomycin is a naturally occurring non-proteinogenic amino acid produced by Streptomyces threomyceticus. It functions as a structural analog of isoleucine and serves as a highly specific and potent inhibitor of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein biosynthesis. This specificity makes this compound an invaluable biochemical probe for studying the structure, function, and mechanism of IleRS. By acting as a competitive substrate, this compound can be used to investigate the active site of the enzyme, screen for novel inhibitors, and understand the fidelity mechanisms of protein synthesis. These application notes provide detailed protocols for utilizing this compound as a biochemical tool in the study of aminoacyl-tRNA synthetases.
Mechanism of Action
This compound's primary mode of action is its competitive inhibition of isoleucyl-tRNA synthetase.[1][2] It mimics the natural substrate, L-isoleucine, and binds to the active site of IleRS.[3] The enzyme then catalyzes the adenylation of this compound and its subsequent transfer to the 3'-end of tRNAIle.[1][2] The resulting furanomycyl-tRNAIle is then incorporated into nascent polypeptide chains during translation, leading to the production of non-functional proteins and ultimately causing bacteriostasis.[1][2] Notably, this compound is highly specific for IleRS and does not significantly inhibit other aminoacyl-tRNA synthetases.[4]
Data Presentation
The following table summarizes the key quantitative data regarding the interaction of this compound and its natural counterpart, isoleucine, with E. coli isoleucyl-tRNA synthetase.
| Ligand | Enzyme | Parameter | Value | Reference |
| L-Isoleucine | E. coli Isoleucyl-tRNA Synthetase | Km | 5 µM | [5] |
| This compound | E. coli Isoleucyl-tRNA Synthetase | Binding Affinity | Binds almost as tightly as L-isoleucine | [1][2] |
| This compound | Various Bacteria | Minimum Inhibitory Concentration (MIC) | 1-5 µg/mL | [4] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: tRNAIle Aminoacylation Assay
This protocol is adapted from standard tRNA charging assays and is designed to measure the incorporation of a radiolabeled amino acid (or this compound analog) into tRNA.
Materials:
-
Purified Isoleucyl-tRNA Synthetase (IleRS)
-
This compound
-
L-[14C]-Isoleucine
-
Total tRNA or purified tRNAIle
-
ATP solution (100 mM)
-
Reaction Buffer (e.g., 100 mM HEPES-KOH pH 7.5, 30 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Ethanol (70%)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture on ice. For a 50 µL reaction, combine:
-
5 µL of 10x Reaction Buffer
-
5 µL of 10 mM ATP
-
1 µL of tRNA solution (1 mg/mL)
-
Varying concentrations of this compound (for inhibition studies)
-
1 µL of L-[14C]-Isoleucine (e.g., 50 µM final concentration)
-
Nuclease-free water to a final volume of 45 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 5 µL of purified IleRS (e.g., 1 µM final concentration).
-
Incubation: Incubate the reaction at 37°C for a predetermined time course (e.g., 0, 2, 5, 10, 20 minutes).
-
Quenching: Stop the reaction by spotting 40 µL of the reaction mixture onto a glass fiber filter pre-soaked in 10% TCA.
-
Washing:
-
Wash the filters three times for 10 minutes each in ice-cold 5% TCA.
-
Perform a final wash in 70% ethanol for 5 minutes.
-
-
Drying: Dry the filters under a heat lamp for 15-20 minutes.
-
Counting: Place the dry filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against time to determine the rate of aminoacylation. For inhibition studies, plot the reaction velocity against the this compound concentration.
Protocol 2: Determination of the Inhibition Constant (Ki) of this compound
This protocol outlines the steps to determine the Ki of this compound for IleRS, assuming a competitive inhibition model.
Materials:
-
Same as Protocol 1.
Procedure:
-
Varying Substrate and Inhibitor Concentrations: Set up a series of aminoacylation reactions as described in Protocol 1. In these reactions, vary the concentration of the substrate (L-[14C]-Isoleucine) across a range (e.g., 0.5x to 10x Km). For each substrate concentration, perform the assay with several different fixed concentrations of this compound (the inhibitor). Include a control with no this compound.
-
Measure Initial Velocities: For each reaction condition, measure the initial velocity of the reaction by taking samples at multiple time points in the linear range of the assay.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
This will generate a series of lines. For a competitive inhibitor, these lines will intersect at the y-axis.
-
The Km,app (apparent Km) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).
-
-
Secondary Plot for Ki Determination:
-
Plot the calculated Km,app values against the corresponding inhibitor concentrations ([I]).
-
The slope of this line will be Km/Ki.
-
The Ki can be calculated using the equation: Ki = Km / slope .
-
Alternatively, the data can be fitted to the Michaelis-Menten equation for competitive inhibition using non-linear regression software.
Applications as a Biochemical Probe
This compound's high specificity for IleRS makes it an excellent tool for a variety of biochemical and drug discovery applications:
-
Active Site Probing: By comparing the binding and processing of this compound and its analogs to that of isoleucine, researchers can gain insights into the structural and chemical features of the IleRS active site that are critical for substrate recognition and catalysis.
-
Competitive Binding Assays: this compound can be used as a reference compound in competitive binding assays to screen for and characterize new small molecule inhibitors of IleRS. A compound's ability to displace radiolabeled this compound (or a fluorescent derivative) from the enzyme can be used to determine its binding affinity.
-
Studying Enzyme Kinetics and Mechanism: The detailed kinetic analysis of this compound inhibition provides a deeper understanding of the catalytic mechanism of IleRS, including the individual steps of substrate binding, adenylation, and tRNA charging.
-
Validating IleRS as a Drug Target: The potent antibacterial activity of this compound validates IleRS as a viable target for the development of novel antibiotics. Studies with this compound can aid in the design of new drugs that exploit the same mechanism of action.
Conclusion
This compound is a powerful and specific biochemical probe for the study of isoleucyl-tRNA synthetases. Its ability to act as a competitive substrate allows for detailed investigations into the enzyme's active site, mechanism, and its role as a target for antimicrobial agents. The protocols and information provided here offer a framework for researchers to effectively utilize this compound in their studies of this essential class of enzymes.
References
- 1. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Isolating Furanomycin Nonproducing Mutants of Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Introduction: Furanomycin is a polyketide antibiotic produced by Streptomyces threomyceticus. The isolation of nonproducing mutants is a critical step in elucidating its biosynthetic pathway, understanding its regulation, and for potential genetic engineering applications to create novel antibiotics. These application notes provide detailed protocols for the isolation of this compound nonproducing mutants through chemical and physical mutagenesis, followed by screening and characterization.
Experimental Protocols
Protocol 1: Mutagenesis of Streptomyces threomyceticus
This protocol describes the generation of mutants using a combination of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and ultraviolet (UV) light, which has been shown to be effective for inducing mutations in Streptomyces.[1]
Materials:
-
Streptomyces threomyceticus (ATCC 15795) spores
-
Sterile normal saline (0.85% NaCl)
-
N-methyl-N'-nitro-N-nitrosoguanidine (NTG) solution (1 mg/mL in sterile water)
-
UV lamp (254 nm)
-
Sterile petri dishes
-
Sterile glass wool
-
ISP-2 agar plates (per liter: 4g glucose, 4g yeast extract, 10g malt extract, 2g CaCO3, 20g agar)
-
Shaker incubator
Procedure:
-
Spore Suspension Preparation:
-
Scrape spores of S. threomyceticus from a mature ISP-2 agar plate.
-
Suspend the spores in sterile normal saline.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 104 spores/mL.
-
-
Combined NTG and UV Mutagenesis:
-
To a sterile petri dish containing 3 mL of the spore suspension, add NTG solution to a final concentration of 100 µg/mL.
-
Immediately expose the spore suspension to UV light (254 nm) for 30 minutes at a distance of 30 cm, with gentle swirling.[2]
-
Following irradiation, wrap the petri dish in aluminum foil and incubate in the dark at 4°C overnight to minimize photoreactivation.
-
-
Plating and Isolation of Mutants:
-
Serially dilute the mutagenized spore suspension in sterile normal saline.
-
Plate the dilutions onto ISP-2 agar plates.
-
Incubate the plates at 28°C until colonies are well-formed.
-
Isolate individual colonies and subculture them onto fresh ISP-2 agar plates.
-
Protocol 2: Screening for this compound Nonproducing Mutants
This protocol outlines the screening of mutagenized colonies to identify those that no longer produce this compound. This is achieved through a bioassay against a this compound-sensitive indicator strain.
Materials:
-
Mutant colonies of S. threomyceticus on ISP-2 agar plates
-
Bacillus subtilis ATCC 6633 (or another this compound-sensitive strain)
-
Soft agar (ISP-2 medium with 0.7% agar)
-
Sterile paper discs
Procedure:
-
Preparation of Indicator Lawn:
-
Grow B. subtilis in nutrient broth overnight at 37°C.
-
Add 100 µL of the overnight culture to 3 mL of molten soft agar (cooled to 45-50°C).
-
Pour the mixture onto a fresh ISP-2 agar plate and allow it to solidify.
-
-
Bioassay:
-
Using a sterile toothpick, pick individual mutant colonies of S. threomyceticus and patch them onto the B. subtilis lawn.
-
Alternatively, place sterile paper discs on the lawn and apply a small amount of culture from each mutant.
-
Incubate the plates at 28°C for 24-48 hours.
-
-
Identification of Nonproducing Mutants:
-
Observe the plates for zones of inhibition around the S. threomyceticus patches.
-
Colonies that do not produce a zone of inhibition are considered potential this compound nonproducing mutants.
-
Select these colonies for further characterization.
-
Protocol 3: Cosynthesis Assay for Mutant Characterization
Cosynthesis assays are used to group nonproducing mutants based on their ability to synthetically produce the final antibiotic when grown in mixed culture. This helps to determine if they are blocked at different steps of the biosynthetic pathway.[1]
Materials:
-
Isolated this compound nonproducing mutants
-
ISP-2 agar plates
-
B. subtilis indicator strain
Procedure:
-
Mixed Culture Plating:
-
For each pair of nonproducing mutants, make a single streak of each mutant on an ISP-2 agar plate, with the streaks close to each other but not touching.
-
Incubate the plates at 28°C for 5-7 days to allow for the diffusion of intermediates.
-
-
Overlay with Indicator Strain:
-
Prepare a soft agar overlay with B. subtilis as described in Protocol 2.
-
Pour the overlay onto the plates with the mutant streaks.
-
Incubate at 37°C overnight.
-
-
Interpretation of Results:
-
Observe for a zone of inhibition at the intersection of the two mutant streaks.
-
The appearance of a zone of inhibition indicates that the two mutants are blocked at different steps of the biosynthetic pathway and can "feed" each other with accumulated intermediates, leading to the synthesis of this compound.
-
Group the mutants based on their cosynthesis patterns. Mutants that do not cosynthesize with each other are likely blocked in the same step.
-
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from mutagenesis and screening experiments. The values presented are hypothetical and should be replaced with experimental data.
| Parameter | Wild Type | Mutant Class A | Mutant Class B | Mutant Class C |
| Mutagenesis Survival Rate (%) | N/A | 15% | 15% | 15% |
| Frequency of Nonproducing Mutants (%) | N/A | 2.5% | 2.5% | 2.5% |
| This compound Production (µg/mL) | 150 | 0 | 0 | 0 |
| Zone of Inhibition (mm) | 20 | 0 | 0 | 0 |
| Cosynthesis with Mutant A | N/A | No | Yes | Yes |
| Cosynthesis with Mutant B | N/A | Yes | No | No |
| Cosynthesis with Mutant C | N/A | Yes | No | No |
Visualizations
Caption: Experimental workflow for isolating this compound nonproducing mutants.
Caption: Hypothetical this compound biosynthetic pathway and its regulation.
References
Application Notes and Protocols for Agar Diffusion Assay: Testing Furanomycin's Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanomycin is a non-proteinogenic amino acid antibiotic, originally isolated from Streptomyces threomyceticus and also produced by Pseudomonas fluorescens.[1][2][3] It functions as an isoleucine antagonist, inhibiting bacterial protein synthesis by competing with isoleucine for the binding site of isoleucyl-tRNA synthetase.[4][5][6] This unique mechanism of action makes this compound a compound of interest in the discovery and development of novel antimicrobial agents. The agar diffusion assay, particularly the Kirby-Bauer disk diffusion method, is a well-established and widely used technique to evaluate the antimicrobial susceptibility of various microorganisms to antibiotics like this compound.[7][8][9][10][11] This method provides a qualitative or semi-quantitative assessment of the antimicrobial agent's efficacy by measuring the zone of growth inhibition around a disk impregnated with the test compound.[8][10]
These application notes provide a detailed protocol for utilizing the agar diffusion assay to determine the antimicrobial spectrum and activity of this compound.
Principle of the Agar Diffusion Assay
The agar diffusion test is based on the principle of the diffusion of an antimicrobial agent from a concentrated source through a solid agar medium inoculated with a uniform suspension of a test microorganism.[12] When a filter paper disk impregnated with this compound is placed on the agar surface, the antibiotic diffuses outwards, creating a concentration gradient. If the microorganism is susceptible to this compound, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk after incubation.[8][10] The diameter of this zone is proportional to the sensitivity of the microorganism to the antibiotic.[10]
Data Presentation
The antimicrobial activity of this compound against various bacterial strains is summarized in the table below. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. While the agar diffusion assay provides zone of inhibition diameters, MIC values offer a more quantitative measure of antimicrobial potency. A larger zone of inhibition generally correlates with a lower MIC value, indicating greater susceptibility of the organism to the antibiotic.
Table 1: Antimicrobial Spectrum of this compound (MICs)
| Test Microorganism | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 1 - 5 | [1] |
| Bacillus subtilis | Gram-positive | 1 - 5 | [1][7] |
| Mycobacterium tuberculosis | Acid-fast | 1 - 5 | [1] |
| Shigella spp. | Gram-negative | 1 - 5 | [1] |
| Salmonella spp. | Gram-negative | 1 - 5 | [1] |
| Dickeya dadantii | Gram-negative | Not specified | [7] |
| Pseudomonas syringae | Gram-negative | Not specified | [7] |
| Erwinia amylovora | Gram-negative | Not specified | [7] |
Note: The data presented are compiled from available literature. MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing the agar diffusion assay to test the antimicrobial activity of this compound.
Materials
-
This compound: Purified compound or standardized solution.
-
Test Microorganisms: Pure cultures of bacterial strains (e.g., E. coli, S. aureus, B. subtilis).
-
Culture Media:
-
Mueller-Hinton Agar (MHA) is the recommended medium for standardized antimicrobial susceptibility testing.[10]
-
Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation.
-
-
Sterile Equipment:
-
Petri dishes (100 mm or 150 mm)
-
Sterile filter paper disks (6 mm diameter)
-
Micropipettes and sterile tips
-
Sterile cotton swabs
-
Forceps
-
Incubator (35-37°C)
-
McFarland turbidity standards (0.5 standard is crucial for inoculum standardization)[7][9]
-
Vortex mixer
-
Bunsen burner or biological safety cabinet
-
-
Solvent: A suitable sterile solvent to dissolve this compound (e.g., sterile deionized water, depending on solubility).
Protocol
Step 1: Preparation of this compound Disks
-
Prepare a stock solution of this compound at a known concentration in a suitable sterile solvent.
-
Aseptically impregnate sterile filter paper disks with a specific volume of the this compound solution to achieve the desired concentration per disk (e.g., 10 µg, 30 µg).
-
Allow the disks to dry completely in a sterile environment before use.
-
Alternatively, commercially prepared this compound disks can be used if available.
-
Prepare a negative control disk impregnated with the solvent alone.
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. This typically takes 2-6 hours.
-
Adjust the turbidity of the inoculum with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
Step 3: Inoculation of Agar Plates
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube above the liquid level.[8]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure a uniform bacterial lawn. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees after each application.[8]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
Step 4: Application of this compound Disks
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.[9]
-
Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[9]
-
Gently press each disk with the forceps to ensure complete contact with the agar surface.[8] Once a disk is placed, it should not be moved.[8]
Step 5: Incubation
-
Invert the plates and incubate them at 35-37°C for 16-18 hours.[8] Incubation should occur within 15 minutes of disk placement.[8]
Step 6: Measurement and Interpretation of Results
-
After incubation, observe the plates for the presence of zones of inhibition around the this compound disks.
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.[9]
-
Interpret the results based on standardized guidelines if available, or by comparing the zone sizes to those of control antibiotics. The results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R).[9]
Visualizations
This compound Mechanism of Action
Caption: Competitive inhibition of isoleucyl-tRNA synthetase by this compound.
Agar Diffusion Assay Workflow
Caption: Standardized workflow for the agar diffusion assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and characterization of this compound nonproducing Streptomyces threomyceticus mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Standardisation of disk diffusion results for antibiotic susceptibility testing using the sirscan automated zone reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Furanomycin in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanomycin is a naturally occurring non-proteinogenic amino acid antibiotic, originally isolated from Streptomyces threomyceticus.[1] It exhibits antibacterial activity against a range of bacteria, including M. tuberculosis, E. coli, and B. subtilis.[2][3] this compound functions as an antagonist of L-isoleucine, inhibiting bacterial protein synthesis by competing with isoleucine for its binding site on isoleucyl-tRNA synthetase.[2] This specific mechanism of action makes it an interesting candidate for further investigation as an antibacterial agent. Although in vivo activity has been reported, detailed publicly available data on its delivery, efficacy, and pharmacokinetics in animal models is limited.[2]
These application notes provide a generalized framework for conducting in vivo studies with this compound in a murine infection model, based on standard practices for antimicrobial agent evaluation. The protocols and data tables are intended as a template and should be adapted based on pilot studies and further research.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein synthesis. As an analog of isoleucine, it competitively binds to isoleucyl-tRNA synthetase, preventing the charging of tRNA with isoleucine. This leads to the cessation of protein elongation and ultimately, bacterial cell death.
Data Presentation
The following tables are templates for organizing quantitative data from in vivo efficacy and pharmacokinetic studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load (log10 CFU/thigh) at 24h Post-Infection | Percent Reduction in Bacterial Load vs. Vehicle |
| Vehicle Control | - | IP | 8.2 ± 0.5 | - |
| This compound | 10 | IP | 6.5 ± 0.7 | 20.7% |
| This compound | 25 | IP | 5.1 ± 0.6 | 37.8% |
| This compound | 50 | IP | 4.3 ± 0.4 | 47.6% |
| Positive Control | [Dose] | IP | [Value] | [Value] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (10 mg/kg) | Intraperitoneal (IP) Administration (25 mg/kg) |
| Cmax (µg/mL) | 15.2 ± 2.1 | 8.9 ± 1.5 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (0-t) (µg·h/mL) | 25.8 ± 3.4 | 18.7 ± 2.9 |
| Half-life (t1/2) (h) | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Bioavailability (%) | 100 | ~70 (Estimated) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a calculated volume of sterile saline to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. This compound is reported to have good aqueous solubility.[2]
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the this compound solution into a new sterile tube.
-
Prepare fresh on the day of use.
Murine Thigh Infection Model for Efficacy Studies
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Bacterial Strain:
-
A susceptible strain of Staphylococcus aureus or Escherichia coli.
Protocol:
-
Culture the bacterial strain to mid-log phase in appropriate broth media.
-
Wash the bacterial cells with sterile saline and resuspend to a concentration of approximately 1 x 10^7 CFU/mL.
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.
-
At 2 hours post-infection, administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous).
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/thigh).
Pharmacokinetic Study in Mice
Animal Model:
-
Male CD-1 mice, 6-8 weeks old.
Protocol:
-
Administer a single dose of this compound via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection).
-
At designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-administration), collect blood samples via cardiac puncture or saphenous vein bleeding into tubes containing an appropriate anticoagulant.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters using appropriate software.
References
Furanomycin applications in protein engineering and unnatural amino acid incorporation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Furanomycin, a naturally occurring non-proteinogenic amino acid, presents a unique tool for protein engineering and the development of novel biotherapeutics. As an analog of isoleucine, it is recognized by the native translational machinery under specific conditions, allowing for its incorporation into polypeptide chains. This substitution can introduce novel chemical functionalities, enabling the creation of proteins with altered structures, enhanced stability, or unique activities. This document provides detailed application notes and experimental protocols for the incorporation of this compound into proteins, catering to researchers in protein engineering and drug development.
This compound acts as a substrate for isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging transfer RNA (tRNA) with isoleucine.[1] This mimicry allows this compound to be incorporated into proteins in place of isoleucine, leading to proteins with modified properties.[2][3][4] The primary antibacterial mechanism of this compound stems from this incorporation, which can disrupt protein structure and function in bacteria.[1]
Applications in Protein Engineering and Drug Development
The ability to incorporate this compound into proteins opens up several avenues for research and development:
-
Enzyme Engineering: Introducing this compound at or near the active site of an enzyme can modulate its catalytic activity, substrate specificity, or stability.
-
Biophysical Studies: The unique structure of this compound can be used as a probe to study protein folding, dynamics, and interactions.
-
Novel Biotherapeutics: Proteins containing this compound may exhibit enhanced therapeutic properties, such as increased stability, altered immunogenicity, or novel mechanisms of action. The inherent antibacterial properties of this compound can also be harnessed in the design of new antimicrobial proteins.[1]
-
Material Science: The incorporation of this compound can be explored to create protein-based biomaterials with novel properties.
Quantitative Data: Antibacterial Activity of this compound and its Analogs
The antibacterial efficacy of this compound and its derivatives is a key quantitative measure of its biological activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| L-(+)-Furanomycin | M. tuberculosis | 1–5 |
| E. coli | 1–5 | |
| B. subtilis | 1–5 | |
| Shigella sp. | 1–5 | |
| Salmonella sp. | 1–5 | |
| L-(+)-Dihydrothis compound | S. aureus | 32–64 |
| Chiral Carba-analog | Efflux pump-deficient E. coli | 4 |
Experimental Protocols
Two primary strategies can be employed for incorporating this compound into proteins: global substitution in an in vitro translation system and site-specific incorporation in vivo using an orthogonal tRNA/synthetase pair.
Protocol 1: Global Substitution of Isoleucine with this compound in an E. coli in vitro Translation System
This protocol leverages the finding that the native E. coli isoleucyl-tRNA synthetase can charge tRNAIle with this compound.[2][3][4] This allows for the complete replacement of isoleucine residues with this compound in a cell-free protein synthesis system.
Materials:
-
E. coli S30 cell-free extract
-
Amino acid mixture lacking isoleucine
-
This compound solution (sterile, concentration determined empirically)
-
DNA template encoding the protein of interest
-
Transcription and translation reagents (e.g., ATP, GTP, tRNAs)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Incubation equipment (e.g., water bath or incubator at 37°C)
-
Protein purification reagents (specific to the protein of interest)
-
Mass spectrometer for protein analysis
Procedure:
-
Prepare the in vitro Translation Reaction: In a sterile microcentrifuge tube, combine the E. coli S30 extract, the amino acid mixture lacking isoleucine, and the necessary transcription and translation reagents according to the manufacturer's instructions.
-
Add this compound: Add this compound to the reaction mixture. The optimal concentration should be determined empirically, starting with a concentration similar to that of the other amino acids in the mixture.
-
Add DNA Template: Add the DNA template encoding the protein of interest to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Protein Purification: Purify the synthesized protein using a method appropriate for the specific protein (e.g., affinity chromatography).
-
Analysis: Analyze the purified protein by mass spectrometry to confirm the incorporation of this compound. The mass of the protein will be different from the wild-type protein due to the substitution of isoleucine (mass = 131.17 g/mol ) with this compound (mass = 157.15 g/mol ).
Protocol 2: Site-Specific Incorporation of this compound using Amber Suppression (General Protocol)
Site-specific incorporation allows for the precise placement of this compound at a desired position within a protein. This is achieved by introducing an amber stop codon (TAG) at the target site in the gene of interest and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes this compound and the amber codon.
Note: An orthogonal IleRS/tRNA pair specifically evolved for this compound has not been reported in the literature. Therefore, this protocol outlines the general workflow for developing and using such a system. The key first step, which is a significant research project in itself, would be to evolve an E. coli IleRS mutant that preferentially charges a cognate orthogonal tRNA with this compound over isoleucine.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the protein of interest, with an amber (TAG) codon at the desired incorporation site.
-
Expression vector (e.g., pEVOL) encoding the evolved orthogonal isoleucyl-tRNA synthetase (specific for this compound) and its cognate amber suppressor tRNA.
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotics for plasmid selection
-
This compound
-
Inducing agent (e.g., IPTG, arabinose)
-
Cell lysis buffer and sonicator
-
Protein purification reagents
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer
Procedure:
-
Evolve an Orthogonal IleRS for this compound: This is the most critical and challenging step. It involves creating a library of mutant IleRS and using directed evolution techniques (e.g., phage-assisted continuous evolution (PACE) or yeast display) to select for variants that can efficiently charge an orthogonal tRNA with this compound in the presence of isoleucine.
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the amber codon) and the plasmid encoding the evolved orthogonal IleRS/tRNA pair.
-
Culture Growth:
-
Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
The next day, dilute the overnight culture into a larger volume of fresh LB medium with antibiotics and grow to an OD600 of 0.6-0.8.
-
-
Induction and this compound Addition:
-
Add this compound to the culture to a final concentration that needs to be empirically determined (typically in the range of 1-10 mM).
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication.
-
Protein Purification: Purify the this compound-containing protein from the cell lysate using an appropriate purification method.
-
Verification of Incorporation:
-
Run the purified protein on an SDS-PAGE gel. A successful incorporation will result in a full-length protein band. A truncated protein product may be observed if the amber codon is not efficiently suppressed.
-
Perform a Western blot using an antibody against a tag on the protein to confirm the presence of the full-length product.
-
Confirm the precise mass of the incorporated this compound via mass spectrometry.
-
Visualizations
Mechanism of this compound Action
Caption: this compound competes with isoleucine for binding to IleRS, leading to the formation of furanomycyl-tRNA and its incorporation into proteins.
Experimental Workflow for Site-Specific Incorporation
Caption: Workflow for site-specific incorporation of this compound using an evolved orthogonal IleRS/tRNA pair and amber suppression.
References
- 1. mdpi.com [mdpi.com]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Furanomycin stability and optimal storage conditions
Technical Support Center: Furanomycin
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability and optimal storage conditions of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-proteinogenic amino acid antibiotic that acts as a competitive antagonist of L-isoleucine. Its primary mechanism of action is the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis. By competing with L-isoleucine, this compound is mistakenly charged to isoleucine tRNA, leading to the disruption of protein translation and subsequent inhibition of bacterial growth.
Q2: What are the general recommendations for storing this compound powder?
For optimal stability, this compound powder should be stored under dry and dark conditions. Long-term storage for up to two years is recommended at -20°C. For shorter periods, ranging from days to weeks, storage at 0-4°C is acceptable. It is crucial to keep the vial tightly sealed to prevent moisture absorption.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is best practice to prepare and use solutions on the same day. However, if stock solutions are necessary, they should be prepared in DMSO, aliquoted into tightly sealed vials, and stored at -20°C for up to one month or at -80°C for up to six months. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q4: Can this compound be shipped at ambient temperatures?
Yes, this compound is stable enough for a few weeks during standard shipping at ambient temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of antibacterial activity in experiments. | 1. Improper storage of this compound powder or solution.2. Degradation of this compound due to repeated freeze-thaw cycles.3. Incompatibility with experimental buffer or media. | 1. Review the storage conditions of your this compound stock. Ensure it aligns with the recommended temperature and light protection guidelines.2. Prepare fresh stock solutions from powder. Avoid using solutions that have undergone multiple freeze-thaw cycles.3. Investigate the pH and composition of your experimental buffers. While specific data is limited, extremes in pH may affect stability. Consider preparing this compound in a buffer system close to neutral pH immediately before use. |
| Precipitate formation in this compound stock solution upon thawing. | 1. Exceeded solubility limit in the chosen solvent.2. The solution was not fully equilibrated to room temperature before opening, causing moisture condensation. | 1. Gently warm the solution and vortex to redissolve the precipitate. If it persists, the concentration may be too high.2. Always ensure the vial has reached room temperature before opening to prevent moisture from entering and causing precipitation. |
| Inconsistent experimental results. | 1. Inaccurate concentration of this compound solution due to solvent evaporation or degradation.2. Variability in experimental conditions. | 1. Use freshly prepared solutions for critical experiments. Ensure vials are tightly sealed to minimize solvent evaporation.2. Standardize all experimental parameters, including incubation times, temperatures, and cell densities. |
Data Presentation: this compound Storage Conditions
| Form | Solvent | Storage Temperature | Duration of Stability | Reference(s) |
| Powder | N/A | -20°C | Up to 2 years | [1] |
| Powder | N/A | 0-4°C | Short term (days to weeks) | [1] |
| Solution | DMSO | 4°C | 2 weeks | [1] |
| Solution | DMSO | -20°C | Up to 1 month | [1] |
| Solution | DMSO | -80°C | 6 months | [1] |
Experimental Protocols
Protocol for a General this compound Stability Study
This protocol outlines a general procedure for assessing the stability of this compound under various conditions. Researchers should adapt this protocol based on their specific analytical capabilities and experimental needs.
1. Objective: To evaluate the stability of this compound in both solid and solution states under conditions of thermal, photolytic, and pH stress.
2. Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)
-
C18 HPLC column
-
pH meter
-
Incubators/ovens
-
Photostability chamber
3. Methods:
a. Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in DMSO to a known concentration (e.g., 10 mg/mL). This will serve as the stock solution.
b. Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Thermal Degradation (Solution): Dilute the this compound stock solution in PBS (pH 7.4). Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined time points.
-
Thermal Degradation (Solid): Place a known amount of this compound powder in a controlled temperature oven (e.g., 60°C) for a defined period.
-
Photostability: Expose the this compound stock solution and powder to light in a photostability chamber according to ICH guidelines. Keep control samples wrapped in aluminum foil to protect from light.
c. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect the formation of any degradation products.
d. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Determine the degradation rate under each stress condition.
Visualizations
Caption: this compound's competitive inhibition of Isoleucyl-tRNA Synthetase.
References
Improving the solubility of furanomycin in aqueous buffers
Welcome to the technical support center for furanomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a non-proteinogenic amino acid analogue of isoleucine.[1] It acts as an isoleucyl-tRNA ligase inhibitor and has antimicrobial properties.[1] Its chemical structure contains both an amino group and a carboxylic acid group, making it a zwitterionic molecule at physiological pH.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₃ | [2] |
| Molecular Weight | 157.17 g/mol | [3] |
| Appearance | Solid powder | [1] |
| Known Solvents | Soluble in DMSO | [1] |
Q2: I am having trouble dissolving this compound in my aqueous buffer. What is the most likely reason?
The solubility of this compound, like other amino acids, is highly dependent on the pH of the solution. It is least soluble at its isoelectric point (pI), where the net charge of the molecule is zero. If the pH of your buffer is close to the pI of this compound, you will likely encounter solubility issues.
Q3: What are the pKa values and the isoelectric point (pI) of this compound?
Table 2: Estimated Physicochemical Properties of this compound
| Parameter | Estimated Value | Implication for Solubility |
| pKa₁ (Carboxylic Acid) | ~2.5 | Below this pH, the molecule is predominantly positively charged. |
| pKa₂ (Amino Group) | ~9.5 | Above this pH, the molecule is predominantly negatively charged. |
| pI (Isoelectric Point) | ~6.0 | At this approximate pH, this compound has its lowest aqueous solubility. |
Note: These are estimated values and should be used as a guide for optimizing dissolution conditions.
Q4: How can I increase the solubility of this compound in my aqueous buffer?
To increase the solubility of this compound, you should adjust the pH of your buffer to be at least 1.5 to 2 pH units away from its estimated isoelectric point (pI ≈ 6.0). This can be achieved by:
-
Acidic Conditions: Using a buffer with a pH of 4.0 or lower.
-
Basic Conditions: Using a buffer with a pH of 8.0 or higher.
Q5: Can I use co-solvents to dissolve this compound?
Yes. This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. However, it is crucial to ensure that the final concentration of DMSO is low enough (typically <1%, ideally <0.1%) to not interfere with your biological experiment. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q6: How should I prepare a stock solution of this compound?
For aqueous stock solutions, it is recommended to use a buffer with a pH significantly different from the pI of this compound (e.g., pH ≤ 4.0 or pH ≥ 8.0). For non-aqueous stock solutions, DMSO can be used.[1]
Q7: How should I store this compound solutions?
This compound powder should be stored at -20°C for long-term stability.[3] Stock solutions in DMSO can be stored at -20°C for up to one month, while some suppliers suggest stability for up to 6 months at -80°C in DMSO.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Aqueous solutions should ideally be prepared fresh on the day of use.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
-
Cause: The pH of the buffer is too close to the isoelectric point (pI) of this compound, leading to minimal solubility.
-
Solution:
-
Adjust the pH of the buffer. Add a small amount of 1 M HCl to lower the pH to ≤ 4.0 or 1 M NaOH to raise the pH to ≥ 8.0.
-
Alternatively, prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer.
-
Issue 2: After dissolving this compound in an acidic or basic buffer, it precipitates when I adjust the pH back to neutral.
-
Cause: As the pH of the solution approaches the pI of this compound, its solubility decreases, causing it to precipitate out of the solution.
-
Solution:
-
Consider if the experiment can be performed at the acidic or basic pH where this compound is soluble.
-
If the experiment must be at a neutral pH, the final concentration of this compound may need to be lowered to a level that is soluble at that pH.
-
Prepare a concentrated stock in DMSO and perform a serial dilution into the final neutral buffer to avoid localized high concentrations that can lead to precipitation.
-
Issue 3: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution is above its solubility limit in that buffer, even with the presence of a small amount of DMSO.
-
Solution:
-
Increase the volume of the final aqueous buffer to lower the final concentration of this compound.
-
Increase the final concentration of DMSO slightly, but be mindful of its potential effects on your experiment.
-
Optimize the pH of the aqueous buffer to be further from the pI of this compound.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Buffer Selection: Choose a buffer with a pH of either ≤ 4.0 (e.g., 50 mM Sodium Acetate Buffer) or ≥ 8.0 (e.g., 50 mM Tris-HCl Buffer).
-
Calculation:
-
Molecular Weight of this compound: 157.17 g/mol
-
For 10 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.010 L * 157.17 g/mol = 0.015717 g = 15.72 mg
-
-
Dissolution:
-
Weigh 15.72 mg of this compound powder.
-
Add the powder to a 15 mL conical tube.
-
Add 9 mL of your chosen buffer.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Adjust the final volume to 10 mL with the buffer.
-
-
Sterilization and Storage:
-
Filter sterilize the solution through a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C. It is recommended to use within one month.
-
Protocol 2: Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Calculation:
-
For 1 mL of a 100 mM stock solution in DMSO, you will need: 100 mmol/L * 0.001 L * 157.17 g/mol = 0.015717 g = 15.72 mg
-
-
Dissolution:
-
Weigh 15.72 mg of this compound powder into a sterile vial.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex until the powder is completely dissolved.
-
-
Storage:
-
Store the stock solution in tightly sealed vials at -20°C or -80°C. Protect from moisture.
-
Visual Guides
Caption: Decision workflow for dissolving this compound.
Caption: Troubleshooting guide for this compound precipitation.
References
Technical Support Center: Overcoming Bacterial Resistance to Furanomycin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to overcome bacterial resistance to furanomycin.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a natural non-proteinogenic amino acid that acts as an antagonist of L-isoleucine.[1] Its primary mechanism of action is the competitive inhibition of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme that charges transfer RNA (tRNA) with isoleucine during protein synthesis.[2][3] By binding to IleRS, this compound prevents the attachment of isoleucine to its cognate tRNA, thereby halting protein production and inhibiting bacterial growth.[1] Although structurally different from isoleucine, its conformation when bound to the enzyme is remarkably similar, allowing it to be an effective substrate.[2][3]
Q2: Which bacteria are generally susceptible to this compound?
A2: this compound has shown antibacterial activity against a range of bacteria, including Mycobacterium tuberculosis, Escherichia coli, Bacillus subtilis, and some Shigella and Salmonella species.[1] Susceptibility is typically observed at low micromolar concentrations, with Minimum Inhibitory Concentrations (MICs) often in the range of 1–5 µg/mL.[1] It has also been shown to inhibit the growth of several plant pathogens such as Dickeya dadantii and Pseudomonas syringae.[4]
Q3: What are the suspected primary mechanisms of resistance to this compound?
A3: While specific, clinically documented resistance to this compound is not as extensively studied as for other antibiotics, the primary mechanisms can be inferred from its mode of action and general antibiotic resistance principles. The most likely mechanisms are:
-
Target Modification: Mutations in the ileS gene, which codes for the isoleucyl-tRNA synthetase (IleRS) enzyme, can alter the binding site of this compound. This can reduce the drug's affinity for its target, rendering it less effective. Bacteria that are naturally insensitive to this compound may possess IleRS enzymes with a more stringent specificity for isoleucine.[4] This is a known mechanism for resistance to mupirocin, another IleRS inhibitor.[5][6]
-
Reduced Intracellular Concentration:
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching a sufficient concentration to inhibit IleRS.[7] Efflux pumps of the Resistance-Nodulation-Division (RND) family are major contributors to resistance in Gram-negative bacteria.[8]
-
Decreased Permeability: Changes to the bacterial cell membrane, such as alterations in porin channels, can reduce the uptake of this compound into the cytoplasm.[7]
-
Q4: What is a Fractional Inhibitory Concentration (FIC) Index and how is it interpreted?
A4: The Fractional Inhibitory Concentration (FIC) Index is a value calculated from a checkerboard assay to determine the interaction between two antimicrobial agents. It quantifies whether the combination is synergistic, additive, indifferent, or antagonistic. The FIC Index is calculated using the formula: FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). The results are generally interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Troubleshooting Guides
Problem 1: My bacterial strain shows a higher than expected MIC for this compound.
| Possible Cause | Troubleshooting Step |
| Target site mutation (ileS gene) | Sequence the ileS gene of your resistant strain and compare it to a susceptible (wild-type) strain. Look for non-synonymous mutations, particularly in regions coding for the active site (e.g., the Rossmann fold).[5][6] |
| Efflux pump overexpression | Perform a gene expression analysis (e.g., qRT-PCR) on known efflux pump genes (e.g., acrAB-tolC in E. coli). Compare expression levels between your resistant strain and a susceptible control. |
| Efflux pump activity | Run an MIC assay for this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction in MIC in the presence of the EPI suggests efflux is a contributing factor.[8][9] |
| Experimental error | Verify the concentration and purity of your this compound stock. Ensure your inoculum density is standardized (typically to 0.5 McFarland standard) and that you are using the appropriate growth medium and incubation conditions as per CLSI guidelines. |
Problem 2: Combination therapy with this compound is not showing a synergistic effect in my checkerboard assay.
| Possible Cause | Troubleshooting Step |
| Inappropriate combination partner | The partner drug may not have a complementary mechanism of action. Consider combining this compound (a protein synthesis inhibitor) with an agent that targets a different pathway, such as a cell wall synthesis inhibitor (e.g., a β-lactam) or a DNA gyrase inhibitor (e.g., a fluoroquinolone). |
| Antagonistic interaction | The two drugs may be antagonistic. For example, a bacteriostatic drug like this compound might interfere with the action of a bactericidal drug that requires active cell growth. Review the literature for known interactions between the drug classes you are testing. |
| Sub-optimal concentrations tested | Ensure the concentration ranges tested in the checkerboard assay bracket the individual MICs of both drugs. The standard method uses two-fold serial dilutions starting from a concentration several times higher than the MIC. |
| Incorrect FIC Index calculation | Double-check your calculations for the FIC Index. Ensure you have correctly identified the MIC of each drug alone and in combination from the checkerboard plate. |
Data Presentation
Table 1: Example MIC Values of this compound and Analogs against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (+)-L-Furanomycin | E. coli | 1 - 5 | [1] |
| (+)-L-Furanomycin | B. subtilis | 1 - 5 | [1] |
| (+)-L-Furanomycin | M. tuberculosis | 1 - 5 | [1] |
| L-(+)-Dihydrothis compound | S. aureus | 32 - 64 | [1] |
| Chiral Carba-analog | Efflux-deficient E. coli | 4 | [1] |
Table 2: Representative Data from a this compound and Fosfomycin Checkerboard Assay against a Resistant E. coli Strain
This table presents hypothetical data to illustrate the calculation of a synergistic interaction.
| This compound (µg/mL) | Fosfomycin (µg/mL) | Growth (+/-) |
| 8 (MIC alone) | 0 | - |
| 4 | 16 | + |
| 2 | 32 | + |
| 1 | 64 | - |
| 0.5 | 128 | + |
| 0 | 256 (MIC alone) | - |
Calculation of FIC Index:
-
MIC of this compound alone = 8 µg/mL
-
MIC of Fosfomycin alone = 256 µg/mL
-
MIC of this compound in combination = 1 µg/mL
-
MIC of Fosfomycin in combination = 64 µg/mL
-
FICthis compound = 1 / 8 = 0.125
-
FICFosfomycin = 64 / 256 = 0.25
-
FIC Index = 0.125 + 0.25 = 0.375 (Synergistic)
Mandatory Visualizations
Caption: Key bacterial resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or MHB for dilution
-
Multichannel pipette
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Inoculum Preparation: a. Pick several colonies of the test bacterium and suspend them in sterile saline or MHB. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution Series: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of a 2x concentrated this compound solution to the first column of wells. c. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down. d. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10. e. Column 11 will serve as the growth control (no drug). Column 12 will serve as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). b. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To assess the synergistic, additive, or antagonistic effect of combining this compound with another antimicrobial agent.
Materials:
-
Same materials as for MIC determination, plus a second antimicrobial agent.
Procedure:
-
Plate Setup: a. Prepare a 96-well plate by adding 50 µL of MHB to all wells. b. Create a two-fold serial dilution of Drug A (e.g., this compound) horizontally across the plate (columns 1-10). Start with a concentration 4-8 times its MIC. c. Create a two-fold serial dilution of Drug B (e.g., fosfomycin) vertically down the plate (rows A-G). Start with a concentration 4-8 times its MIC. d. The plate will now contain a matrix of drug combinations. Row H will contain dilutions of Drug A only, and column 11 will contain dilutions of Drug B only. Well H12 will be the growth control.
-
Inoculation: a. Prepare the bacterial inoculum as described in the MIC protocol (final density of ~5 x 10⁵ CFU/mL). b. Add 100 µL of the inoculum to each well containing the drug dilutions.
-
Incubation and Reading: a. Incubate the plate at 35-37°C for 18-24 hours. b. Read the plate to find the MIC of each drug alone (from row H and column 11) and the MIC of the drugs in combination in each well that shows no growth.
-
Calculation: a. For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) Index as described in the FAQ section. b. The FIC Index for the combination is the lowest FIC Index value calculated from all the clear wells. Interpret the result based on the standard synergy scale.
References
- 1. mdpi.com [mdpi.com]
- 2. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations affecting the Rossman fold of isoleucyl-tRNA synthetase are correlated with low-level mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 8. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Furanomycin Total Synthesis
Welcome to the technical support center for the total synthesis of furanomycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this potent antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in synthesizing L-(+)-furanomycin lie in the stereocontrolled construction of the trans-2,5-disubstituted 2,5-dihydrofuran ring and the introduction of the (S)-configured amino acid side chain.[1] Early syntheses were plagued by low overall yields, often less than 0.1%, and the formation of diastereomeric mixtures that were difficult to separate.[1]
Q2: Which synthetic routes have shown the most promise for higher yields?
A2: Several strategies have been developed to improve the efficiency of this compound synthesis. Routes starting from chiral precursors like (R)-Garner aldehyde have demonstrated significantly better yields. For instance, Standaert and co-workers reported a 7-step synthesis with an overall yield of 12%.[2] Other effective approaches have utilized starting materials such as L-tartaric acid and L-xylose, employing key reactions like mercury-mediated cyclization or radical cyclization to control stereochemistry.[1]
Q3: How can I improve the stereoselectivity of the dihydrofuran ring formation?
A3: Achieving the desired trans configuration of the 2,5-disubstituted dihydrofuran ring is a critical, often low-yielding step. One successful strategy is the silver-mediated cyclization of an α-allenic alcohol, which has been shown to produce the trans product with high selectivity.[2] Another approach involves a mercury cation-mediated stereoselective cyclization of a γ-hydroxy alkene.[1] The choice of catalyst and reaction conditions is crucial for maximizing the desired stereoisomer.
Q4: What are the common side reactions to watch out for?
A4: A common issue is the formation of the cis-diastereomer of the dihydrofuran ring, which can be the major product in some reactions, such as the partial Birch reduction of 5-methyl-2-furoic acid.[1] Other potential side reactions include epimerization at the α-carbon of the amino acid, particularly during oxidation or hydrolysis steps under harsh conditions. Careful selection of reagents and reaction conditions is essential to minimize these unwanted transformations.
Q5: Are there any recommended methods for purifying this compound and its intermediates?
A5: Purification of this compound and its synthetic intermediates often involves chromatographic techniques. Due to the polar nature of the amino acid, ion-exchange chromatography can be an effective final purification step.[3] For intermediates, column chromatography on silica gel is commonly used. In some cases, the separation of diastereomers can be challenging and may require careful optimization of the chromatographic conditions or the use of high-performance liquid chromatography (HPLC).[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Birch reduction of 5-methyl-2-furoic acid | The reaction conditions favor the formation of the undesired cis-isomer. | Optimize the reaction temperature and the rate of proton donor addition. Consider alternative synthetic routes that avoid this step if the trans-isomer yield remains low.[1] |
| Poor diastereoselectivity in the formation of the dihydrofuran ring | The chosen cyclization method has low intrinsic stereoselectivity. The transition state energies for the formation of cis and trans isomers are similar. | Employ a more stereoselective cyclization strategy, such as the silver-mediated cyclization of an allenic alcohol or a mercury-promoted cyclization.[1][2] Screen different catalysts and solvents to improve selectivity. |
| Epimerization at the α-amino acid center | Use of strong bases or acids, or elevated temperatures during protecting group manipulation or oxidation steps. | Use milder reagents and reaction conditions. For example, for the oxidation of an alcohol to a carboxylic acid in the final steps, consider using a two-step procedure like Dess-Martin periodinane followed by Pinnick oxidation to avoid epimerization.[4] |
| Difficulty separating diastereomers | The diastereomers have very similar physical properties (e.g., polarity). | If inseparable through standard column chromatography, consider derivatization to increase the difference in polarity or conversion to a crystalline solid to allow for separation by recrystallization. Alternatively, preparative HPLC may be necessary. |
| Low overall yield despite optimization of individual steps | Accumulation of small losses over a long synthetic sequence. | Consider a more convergent synthetic strategy to minimize the number of linear steps. Routes starting from advanced intermediates like the Garner aldehyde are often more efficient.[2] |
Quantitative Data Summary
The following table summarizes the overall yields of selected this compound total syntheses, highlighting the evolution of synthetic efficiency.
| Starting Material | Key Strategy | Number of Steps | Overall Yield (%) | Reference |
| 5-Methyl-2-furoic acid | Birch reduction, oximation | 16 | <0.02 | Masamune & Ono, 1975[1] |
| L-Tartaric acid | Mercury-mediated cyclization | ~15 | Not explicitly stated, but improved | Kang et al.[1] |
| L-Xylose | Radical cyclization | ~10 | Not explicitly stated, but improved | Clive et al., 1999[1] |
| (R)-Garner aldehyde | Acetylide addition, Ag-mediated cyclization | 7 | 12 | Standaert et al., 2000[2] |
Key Experimental Protocols
Silver-Mediated Cyclization of an α-Allenic Alcohol
This protocol is adapted from the efficient synthesis reported by Standaert and co-workers and is a key step for the stereoselective formation of the trans-2,5-dihydrofuran ring.[2]
-
Preparation of the Allenic Alcohol: The α-allenic alcohol is prepared via stereoselective reduction of the corresponding propargyl alcohol, which is obtained from the addition of a protected acetylide to (R)-Garner aldehyde.
-
Cyclization Reaction:
-
Dissolve the allenic alcohol in a suitable solvent, such as dichloromethane, in a reaction vessel protected from light.
-
Add a silver(I) salt (e.g., AgNO₃ or AgBF₄) to the solution at room temperature.
-
Stir the reaction mixture in the dark until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to yield the trans-2,5-disubstituted-2,5-dihydrofuran.
-
Final Deprotection and Oxidation
This protocol outlines the final steps to obtain this compound from a protected precursor.
-
Amine Deprotection: If a Boc-protecting group is used, it can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane.
-
Oxidation to the Carboxylic Acid:
-
The primary alcohol of the this compound precursor is first oxidized to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP) to minimize side reactions.
-
The resulting aldehyde is then oxidized to the carboxylic acid using Pinnick conditions (sodium chlorite and a scavenger like 2-methyl-2-butene) to afford this compound.
-
-
Purification: The final product is typically purified by ion-exchange chromatography to remove any remaining impurities and inorganic salts.
Visualizations
Total Synthesis Workflow from (R)-Garner Aldehyde
Caption: A streamlined synthetic workflow for this compound starting from (R)-Garner aldehyde.
Troubleshooting Logic for Low Diastereoselectivity
Caption: A decision tree for troubleshooting poor diastereoselectivity in dihydrofuran ring formation.
References
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with furanomycin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your this compound-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-proteinogenic amino acid that acts as a competitive inhibitor of isoleucyl-tRNA synthetase (IleRS).[1] By mimicking isoleucine, this compound is activated by IleRS and loaded onto tRNAIle. This this compound-charged tRNA is then incorporated into nascent polypeptide chains, leading to the synthesis of non-functional proteins and ultimately inhibiting bacterial growth.[1]
Q2: What is the antibacterial spectrum of this compound?
This compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. It has been shown to be effective against species such as Escherichia coli, Bacillus subtilis, and various Shigella and Salmonella species, with minimum inhibitory concentrations (MICs) typically in the low micromolar range.[1] It has also demonstrated activity against several plant-pathogenic bacteria.[2]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -20°C for several weeks to months. For short-term use, stock solutions can be kept at 4°C for a few days. It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q4: In what solvents is this compound soluble?
This compound is described as having sufficient aqueous solubility.[1] It is also soluble in dimethyl sulfoxide (DMSO). For most in vitro experiments, preparing a concentrated stock solution in DMSO is a common practice.
Troubleshooting Common Issues
This section addresses specific problems that may arise during this compound-related experiments.
| Problem | Possible Cause | Recommended Solution |
| No or low antibacterial activity observed. | Inactivation of this compound: Improper storage or handling may lead to degradation. | Ensure this compound powder is stored at -20°C and stock solutions are freshly prepared or properly stored in aliquots at -20°C. Avoid multiple freeze-thaw cycles. |
| Presence of competing amino acids: The antibacterial effect of this compound can be reversed by the presence of isoleucine, leucine, or valine in the culture medium.[2] | Use a minimal medium for your experiments that does not contain high concentrations of these competing amino acids. If a rich medium is necessary, be aware that higher concentrations of this compound may be required. | |
| Incorrect concentration used: The effective concentration of this compound can vary significantly between different bacterial species and strains. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific bacterial strain. Refer to the quantitative data table below for reported MIC values. | |
| Inconsistent results between experiments. | Batch-to-batch variability: As a natural product, the purity and potency of this compound may vary between different batches. | If possible, purchase a larger quantity from a single batch for a series of related experiments. When switching to a new batch, perform a quality control experiment to compare its activity to the previous batch. |
| Variability in experimental conditions: Minor differences in inoculum density, incubation time, or media composition can lead to inconsistent results. | Standardize your experimental protocols. Ensure consistent inoculum preparation (e.g., using a spectrophotometer to measure optical density) and precise incubation times. | |
| Unexpected cell toxicity in eukaryotic cell lines. | Off-target effects: While this compound is generally selective for bacterial IleRS, high concentrations may have off-target effects on eukaryotic cells. | Determine the cytotoxic concentration of this compound on your eukaryotic cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations well below the cytotoxic threshold for your experiments. |
| Contamination of this compound stock: The stock solution may be contaminated with bacteria or fungi. | Filter-sterilize your this compound stock solution through a 0.22 µm filter before use. |
Quantitative Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species.
| Bacterial Species | MIC (µg/mL) | Reference |
| Escherichia coli | 1 - 5 | [1] |
| Bacillus subtilis | 1 - 5 | [1] |
| Shigella spp. | 1 - 5 | [1] |
| Salmonella spp. | 1 - 5 | [1] |
| Dickeya dadantii | Active (Zone of Inhibition) | [2] |
| Pseudomonas syringae | Active (Zone of Inhibition) | [2] |
| Erwinia amylovora | Active (Zone of Inhibition) | [2] |
| Bacillus megaterium | Active (Zone of Inhibition) | [2] |
| Staphylococcus aureus | Borderline (32-64 for an analog) | [1] |
| E. coli (efflux pump-deficient) | Weak (4 for a carba-analog) | [1] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth or a minimal medium)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the desired bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Further dilute the adjusted bacterial suspension to the final desired inoculum density (typically 5 x 105 CFU/mL) in the test medium.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate.
-
Add 100 µL of sterile broth to wells 2 through 12 in a given row.
-
Add 200 µL of the this compound stock solution at twice the highest desired final concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
This compound Mechanism of Action
References
Degradation pathways of furanomycin under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of furanomycin under experimental conditions. Given the limited specific literature on this compound degradation, this guide offers insights based on its chemical structure and general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common laboratory solvents and buffers?
There is limited published data on the systematic stability of this compound in various solvents and buffers. However, based on its structure, which includes a dihydrofuran ring, an amino acid moiety, and a carboxylic acid, certain conditions may promote degradation. It is recommended to prepare fresh solutions for sensitive experiments. For short-term storage, refrigerated conditions (2-8 °C) in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) are advisable. For long-term storage, lyophilized powder stored at -20°C or below is recommended.
Q2: What are the likely functional groups in this compound susceptible to degradation?
The primary sites susceptible to degradation on the this compound molecule are:
-
The Dihydrofuran Ring: This ring is susceptible to oxidation, which can lead to ring-opening or modification. Strong oxidizing agents should be avoided. The ether linkage within the ring could also be susceptible to cleavage under harsh acidic conditions.
-
The Amino Acid Moiety: The amino and carboxylic acid groups can undergo standard reactions (e.g., esterification, amide bond formation) if appropriate reagents are present. Racemization at the alpha-carbon is a possibility under extreme pH and temperature conditions.
Q3: Has the enzymatic degradation of this compound been reported?
While this compound is a metabolite of Streptomyces and Pseudomonas fluorescens, specific enzymatic pathways for its catabolism are not well-documented in the literature. As an amino acid analog, it is plausible that it could be a substrate for certain aminotransferases or other enzymes involved in amino acid metabolism, but this would require experimental verification.
Q4: How can I monitor the degradation of this compound in my experiments?
Degradation can be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection, as this compound has a chromophore. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to the degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity of this compound solution over time. | Chemical Degradation: The this compound may be degrading in the storage or experimental buffer. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Perform a stability study in your experimental buffer by monitoring the this compound concentration over time using HPLC. |
| Appearance of unexpected peaks in HPLC analysis of a this compound sample. | Degradation Products: The new peaks are likely degradation products of this compound. | - Analyze the new peaks by LC-MS to determine their molecular weights.- Compare the HPLC profile of a fresh sample with the aged sample to confirm the appearance of new peaks.- Consider if any components of your solution (e.g., metal ions, reactive species) could be accelerating degradation. |
| Inconsistent experimental results with this compound. | Sample Instability: Degradation of this compound could be leading to variable effective concentrations. | - Standardize the preparation and handling of this compound solutions.- Include a positive control with a freshly prepared this compound solution in each experiment.- Assess the purity of your this compound stock. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 7 days. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a validated HPLC-UV method.
-
Characterize any significant degradation products using LC-MS.
Data Presentation
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C | 24 | ||||
| 48 | |||||
| 72 | |||||
| 0.1 N NaOH, 60°C | 24 | ||||
| 48 | |||||
| 72 | |||||
| 3% H₂O₂, RT | 24 | ||||
| 48 | |||||
| 72 | |||||
| 60°C | 168 | ||||
| Photolytic (UV) | 168 |
Visualizations
Hypothetical Degradation Pathways of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure. These pathways would need to be confirmed experimentally.
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for this compound Degradation Study
The diagram below outlines a typical workflow for investigating the degradation of this compound.
Caption: Workflow for a this compound degradation study.
Furanomycin In Vivo Efficacy and Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furanomycin. The information is designed to address specific issues that may be encountered during in vivo experiments.
FAQs: General Information and Handling
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that functions as an antagonist of the amino acid L-isoleucine.[1] It competitively inhibits isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.[2][3] By mimicking L-isoleucine, this compound is incorporated into the active site of the enzyme, leading to the inhibition of protein translation and ultimately exerting a bacteriostatic effect.[2]
Q2: What is the antibacterial spectrum of this compound?
A2: this compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[2] Early studies reported potent activity against Escherichia coli, Bacillus subtilis, and several Salmonella and Shigella strains, with minimum inhibitory concentrations (MICs) as low as 1–5 µg/mL.[2][4] It is also effective against M. tuberculosis.[4][5]
Q3: How should this compound be stored?
A3: For long-term storage (months to years), this compound should be kept at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C under the same conditions.[2]
Q4: What are the solubility properties of this compound?
A4: this compound is described as having sufficient aqueous solubility and is also soluble in DMSO.[2][4][5]
Q5: Are there any known analogs of this compound with in vivo activity?
A5: Several analogs of this compound have been synthesized and tested. For example, L-(+)-dihydrothis compound showed borderline activity against S. aureus, while a chiral carba-analog exhibited weak activity against an efflux pump-deficient E. coli strain.[4][5] Research indicates a narrow structure-activity relationship, with the natural product and its desmethyl derivative showing the most significant antibacterial activity.[6]
Troubleshooting In Vivo Experiments
This guide addresses potential issues encountered during in vivo studies with this compound.
Q1: I am observing lower than expected efficacy in my animal model. What are the possible reasons?
A1: Several factors could contribute to reduced in vivo efficacy:
-
Suboptimal Dosing: The administered dose may be insufficient to achieve therapeutic concentrations at the site of infection. A dose-response study is recommended to determine the optimal dosage.
-
Poor Bioavailability: Although described as having some aqueous solubility, the oral bioavailability of this compound may be limited. Consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection, to ensure systemic exposure.
-
Rapid Clearance: The compound might be rapidly metabolized and/or excreted. Pharmacokinetic studies are necessary to determine the half-life of this compound in your animal model.
-
Plasma Stability: The stability of this compound in plasma should be assessed to ensure it remains active for a sufficient duration.
-
Host Factors: The immune status of the animal model can significantly impact the outcome of antibacterial therapy.
Q2: I am having trouble formulating this compound for in vivo administration. What are my options?
A2: For parenteral administration, this compound can be dissolved in a sterile, physiologically compatible vehicle. Given its solubility in DMSO, a common approach is to prepare a stock solution in DMSO and then dilute it with a sterile vehicle such as saline or phosphate-buffered saline (PBS) for injection. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals (typically <5-10% of the total injection volume). For aqueous solutions, ensure the pH is within a physiologically acceptable range (6.8-7.2).[7]
Q3: I am observing signs of toxicity in my animals at higher doses. What should I do?
A3: If you observe adverse effects, it is essential to perform a toxicity study to determine the maximum tolerated dose (MTD) and the LD50 (lethal dose, 50%). Start with a dose-ranging study to identify a dose that is efficacious without causing significant toxicity. Monitor the animals closely for clinical signs of toxicity, changes in body weight, and any pathological changes in major organs.[8][9]
Q4: How can I improve the delivery and efficacy of this compound in my in vivo model?
A4: To enhance the in vivo performance of this compound, consider the following strategies:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct studies to understand the relationship between drug concentration and its antibacterial effect over time. This can help optimize the dosing regimen.
-
Combination Therapy: Combining this compound with another antibiotic that has a different mechanism of action could result in synergistic effects and potentially reduce the required dose of this compound.
-
Drug Delivery Systems: Encapsulating this compound in a nanoparticle-based delivery system could potentially improve its stability, prolong its circulation time, and enhance its accumulation at the site of infection.
Quantitative Data
Table 1: In Vitro Antibacterial Activity of this compound and its Analogs
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| L-(+)-Furanomycin | E. coli, B. subtilis, Salmonella spp., Shigella spp. | 1-5 | [2][4] |
| L-(+)-Dihydrothis compound | S. aureus | 32-64 | [4][5] |
| Chiral Carba-analog | Efflux pump-deficient E. coli | 4 | [4][5] |
Experimental Protocols
General Protocol for In Vivo Efficacy Assessment in a Mouse Thigh Infection Model
Disclaimer: This is a general protocol and should be adapted and optimized for specific experimental needs. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use specific-pathogen-free mice (e.g., ICR or BALB/c), typically 6-8 weeks old.
-
Bacterial Strain: Prepare a mid-logarithmic phase culture of the target bacterium (e.g., S. aureus or E. coli).
-
Infection:
-
Anesthetize the mice.
-
Inject a specific volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh to achieve a desired inoculum size (e.g., 10^6 CFU/thigh).
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with a sterile vehicle (e.g., 0.9% saline) to the desired final concentrations. Ensure the final vehicle composition is well-tolerated by the animals.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the this compound formulation via the desired route (e.g., subcutaneously or intravenously).
-
Include a vehicle control group and potentially a positive control antibiotic group.
-
-
Efficacy Evaluation:
-
At a specified endpoint (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis: Compare the bacterial loads in the this compound-treated groups to the vehicle control group to determine the reduction in CFU.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting flowchart for in vivo studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 18455-25-9 | >98% [smolecule.com]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward syntheses of this compound derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo toxicological evaluation of Anisomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase furanomycin production in fermentations
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and detailed protocols to enhance furanomycin production in fermentations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms are known to produce it?
This compound is a non-proteinogenic α-amino acid that acts as an antibacterial agent.[1][2] It functions by substituting for isoleucine during protein translation, thereby inhibiting protein synthesis in susceptible bacteria.[3][4] The compound was first isolated from the fermentation broth of Streptomyces threomyceticus (ATCC 15795).[1][2] Since its discovery, production has also been identified in other bacteria, including Pseudomonas fluorescens SBW25 and the halophilic bacterium Halomonas elongata.[2][3]
| This compound Producing Microorganisms | Reference |
| Streptomyces threomyceticus | [1][2] |
| Pseudomonas fluorescens SBW25 | [3] |
| Halomonas elongata | [2] |
Q2: What is the biosynthetic pathway for this compound?
The biosynthesis of this compound proceeds via a polyketide pathway.[1][3] The carbon skeleton is assembled from one propionate and two acetate units.[1][3] Subsequent studies suggest the pathway involves at least six intermediate steps after the initial assembly of the polyketide chain.[3] The ether oxygen atom in the furan ring is derived from aerial oxygen.[2]
References
Validation & Comparative
Furanomycin vs. Mupirocin: A Comparative Guide to Isoleucyl-tRNA Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of furanomycin and mupirocin, two potent inhibitors of bacterial isoleucyl-tRNA synthetase (IleRS). By examining their mechanisms of action, inhibitory activities, and the experimental methodologies used for their characterization, this document serves as a valuable resource for researchers in antimicrobial drug discovery and development.
Introduction
This compound and mupirocin are both naturally derived antibiotics that target the essential bacterial enzyme isoleucyl-tRNA synthetase (IleRS). This enzyme plays a critical role in protein synthesis by catalyzing the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). Inhibition of IleRS leads to the depletion of charged isoleucyl-tRNA, ultimately halting protein production and bacterial growth. Despite sharing the same molecular target, this compound and mupirocin exhibit distinct chemical structures and inhibitory profiles.
Mupirocin , produced by Pseudomonas fluorescens, is a well-established topical antibiotic used clinically for the treatment of skin infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound , an isoleucine analogue produced by Streptomyces species, also demonstrates antibacterial activity by targeting IleRS. This guide will delve into a detailed comparison of these two inhibitors, presenting quantitative data, experimental protocols, and visual representations of their mechanisms.
Mechanism of Action: Targeting Isoleucyl-tRNA Synthetase
Both this compound and mupirocin act as competitive inhibitors of isoleucyl-tRNA synthetase, albeit through slightly different interactions within the enzyme's active site. The overall consequence of this inhibition is the disruption of protein synthesis.
dot
Caption: Inhibition of Isoleucyl-tRNA Synthetase by this compound and Mupirocin.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and mupirocin, focusing on their inhibitory concentrations against target enzymes and their minimum inhibitory concentrations (MICs) against relevant bacterial strains.
Table 1: Isoleucyl-tRNA Synthetase Inhibition
| Inhibitor | Organism Source of IleRS | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Mupirocin | Staphylococcus aureus | ~50 pM | 0.7-3.0 ng/mL | [1][2] |
| This compound | Escherichia coli | Binds as tightly as L-isoleucine | Not Reported | [3][4] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus
| Inhibitor | Strain Type | MIC Range (µg/mL) | Reference(s) |
| Mupirocin | Susceptible | 0.015 - 4 | [5][6] |
| Low-level Resistant | 8 - 256 | [6] | |
| High-level Resistant | ≥ 512 | [6] | |
| This compound | Wild-type | 1 - 5 | [5] |
| L-(+)-dihydrothis compound | 32 - 64 | [5] |
Experimental Protocols
This section outlines standardized experimental protocols for determining the inhibitory activity of this compound and mupirocin.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This assay measures the ability of an inhibitor to block the aminoacylation of tRNAIle. A common method involves measuring the incorporation of a radiolabeled amino acid into tRNA.
Objective: To determine the IC50 and/or Ki of this compound and mupirocin against IleRS.
Materials:
-
Purified IleRS from S. aureus
-
This compound and Mupirocin stock solutions
-
[14C]-Isoleucine
-
ATP
-
tRNAIle
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing reaction buffer, ATP, and varying concentrations of the inhibitor (this compound or mupirocin).
-
Add purified IleRS to each reaction mixture and pre-incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of [14C]-Isoleucine and tRNAIle.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by spotting aliquots onto TCA-soaked filter paper discs.
-
Wash the filter discs with cold TCA to remove unincorporated [14C]-Isoleucine.
-
Dry the filter discs and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of isoleucyl-tRNA synthetase from Staphylococcus aureus. II. Mechanism of inhibition by reaction intermediate and pseudomonic acid analogues studied using transient and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Efficacy of Furanomycin and Its Synthetic Analogs
A deep dive into the antibacterial prowess of the natural antibiotic furanomycin and its synthetic derivatives reveals a highly specific structure-activity relationship, with the natural compound exhibiting superior efficacy against a range of bacteria. This guide provides a comparative overview of their antibacterial activities, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
This compound, a non-proteinogenic amino acid produced by Streptomyces threomyceticus, has demonstrated notable antibacterial activity.[1][2] Its mechanism of action involves the inhibition of protein synthesis by acting as an antagonist of L-isoleucine.[3][4] Specifically, this compound is a substrate for isoleucyl-tRNA synthetase, and its incorporation into proteins disrupts their normal function, leading to an antibacterial effect.[1][2] This unique mode of action has prompted investigations into the synthesis and antibacterial evaluation of various this compound analogs to explore their therapeutic potential and understand the structural requirements for activity.
Comparative Antibacterial Efficacy
The antibacterial activity of this compound and its synthetic analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5] The data presented below summarizes the MIC values for this compound and several of its key synthetic derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Escherichia coli | 1 - 5[1][6] |
| Bacillus subtilis | 1 - 5[1][2] | |
| Mycobacterium tuberculosis | 1 - 5[1][2] | |
| Shigella spp. | 1 - 5[1][2] | |
| Salmonella spp. | 1 - 5[1][2] | |
| L-(+)-Dihydrothis compound | Staphylococcus aureus | 32 - 64[1] |
| Chiral Carba-analog | Escherichia coli (efflux pump-deficient) | 4[1] |
| Northis compound | Gram-negative bacteria | Reported activity, specific MIC values vary[1] |
| Desmethyl this compound | Various bacteria | Reported as one of the few active analogs |
Key Observations:
-
This compound: Exhibits potent antibacterial activity against a broad spectrum of bacteria, with MIC values consistently in the low micromolar range.[1][6]
-
L-(+)-Dihydrothis compound: Shows significantly reduced activity, with only borderline efficacy against the Gram-positive bacterium Staphylococcus aureus.[1]
-
Chiral Carba-analog: Displays weak activity, even against a compromised strain of E. coli lacking efflux pumps.[1]
-
Structure-Activity Relationship (SAR): Studies indicate a very narrow SAR for this compound's antibacterial activity. Only the natural product and its desmethyl derivative have been reported to show significant antibacterial effects, suggesting that the specific stereochemistry and the presence of the methyl group on the dihydrofuran ring are crucial for its biological function.[1] Modifications such as saturation of the furan ring (dihydrothis compound) or replacement of the ring oxygen with a carbon (carba-analog) lead to a substantial loss of potency.[1]
Mechanism of Action: A Molecular Mimicry
The antibacterial effect of this compound stems from its structural similarity to the amino acid L-isoleucine. This mimicry allows it to be recognized and activated by isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein synthesis. Once activated, this compound is attached to the isoleucine-specific transfer RNA (tRNA), which then incorporates it into nascent polypeptide chains during translation. The presence of the unnatural amino acid disrupts the structure and function of essential proteins, ultimately leading to bacterial cell death. The specificity of this interaction is highlighted by the fact that the antibacterial effects of this compound can be reversed by the addition of excess L-isoleucine.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the antibacterial efficacy of compounds. The following is a generalized protocol for the broth microdilution method, a commonly used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
Test compounds (this compound and its analogs)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
A single colony of the test bacterium is inoculated into 5 mL of MHB and incubated overnight at 37°C.
-
The optical density (OD) of the overnight culture is measured at 600 nm (OD600).
-
The culture is diluted in sterile saline or MHB to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., water, DMSO).
-
A serial twofold dilution of the compound is prepared in MHB across the wells of a 96-well plate. Typically, the first column contains the highest concentration of the compound, and subsequent columns contain progressively lower concentrations.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
A positive control well (containing medium and bacteria but no compound) and a negative control well (containing medium only) are included on each plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the OD600 of each well can be measured using a microplate reader to quantify bacterial growth.
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward syntheses of this compound derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Isoleucyl-tRNA Synthetase Inhibitors: Furanomycin, Mupirocin, and Thiomarinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of furanomycin and other key inhibitors of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for bacterial protein synthesis and a validated target for antibacterial agents. The following sections present a comparative analysis of their inhibitory effects, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Inhibition of Isoleucyl-tRNA Charging
Isoleucyl-tRNA synthetase (IleRS) is responsible for the crucial first step in protein synthesis involving isoleucine: the attachment of isoleucine to its corresponding transfer RNA (tRNAIle). This process, known as tRNA charging, occurs in two main steps. First, IleRS activates isoleucine by reacting it with ATP to form an isoleucyl-adenylate (Ile-AMP) intermediate. Second, the activated isoleucyl group is transferred to the 3' end of tRNAIle. Inhibition of this process halts protein synthesis, leading to bacterial growth inhibition or cell death.
This compound, mupirocin, and thiomarinol all target and inhibit bacterial IleRS, but they exhibit different binding affinities and antibacterial spectra. This compound, a non-proteinogenic amino acid, acts as an isoleucine analogue.[1][2] It binds to the IleRS active site and is charged to tRNAIle, which can then be incorporated into proteins, leading to dysfunctional proteins and antibacterial effects.[3][4] Mupirocin and thiomarinol are also potent inhibitors of IleRS.[5][6]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds can be compared using their inhibition constants (Ki), dissociation constants (Kd), and minimum inhibitory concentrations (MIC). Ki and Kd values represent the binding affinity of the inhibitor to the enzyme, with lower values indicating tighter binding. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Inhibitor | Target Enzyme | Ki (app) | Kd | Reference |
| Mupirocin | S. aureus IleRS | 12 ± 2 nM | 18 ± 7 pM | [3] |
| Thiomarinol | S. aureus IleRS | 19 ± 4 nM | 11 ± 6 fM | [3] |
| This compound | E. coli IleRS | Not Available | Not Available |
| Inhibitor | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Various Bacteria | 1 - 5 | ~6.4 - 32 | [7] |
| Mupirocin | S. aureus (sensitive) | 0.25 | 0.5 | [3] |
| E. coli | >256 | >510 | [2] | |
| Thiomarinol | S. aureus (sensitive) | 0.001 | 0.002 | [3] |
| E. coli | 2.1 | 4 | [2] |
Note: Direct comparison of Ki and Kd values for this compound with mupirocin and thiomarinol is challenging due to the lack of available data for this compound under similar experimental conditions. However, MIC data suggests that thiomarinol is significantly more potent than both this compound and mupirocin, especially against S. aureus.
Experimental Protocols
This assay measures the first step of the aminoacylation reaction, the activation of isoleucine, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Protocol Details:
-
Reaction Mixture Preparation: A typical reaction mixture contains buffer (e.g., 100 mM HEPES, pH 7.5), MgCl₂, DTT, ATP, L-isoleucine, and [³²P]PPi.
-
Enzyme and Inhibitor Addition: Purified IleRS is added to the reaction mixture containing varying concentrations of the inhibitor.
-
Incubation: The reaction is incubated at a constant temperature (e.g., 37°C) for a set time.
-
Quenching: The reaction is stopped by the addition of acid, which precipitates macromolecules.
-
Separation and Detection: The precipitated, charcoal-bound [³²P]ATP is separated from the free [³²P]PPi by filtration. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The rate of ATP formation is calculated and plotted against the inhibitor concentration to determine the IC₅₀ and subsequently the Ki value using appropriate kinetic models.[3]
This assay directly measures the attachment of a radiolabeled amino acid to its cognate tRNA.
Protocol Details:
-
Reaction Setup: The reaction mixture includes buffer, MgCl₂, DTT, ATP, purified tRNAIle, and radiolabeled L-isoleucine (e.g., [³H] or [¹⁴C]-isoleucine).
-
Initiation and Inhibition: The reaction is initiated by the addition of IleRS. For inhibition studies, the enzyme is pre-incubated with the inhibitor.
-
Time Points and Quenching: Aliquots are taken at different time points and the reaction is quenched by spotting the aliquot onto a filter paper disc and precipitating the tRNA with trichloroacetic acid (TCA).
-
Washing and Detection: The filter discs are washed to remove unincorporated radiolabeled isoleucine. The radioactivity retained on the filter, corresponding to the charged tRNA, is measured by scintillation counting.
-
Data Analysis: The amount of charged tRNA is calculated and plotted over time to determine the initial reaction rates at different inhibitor concentrations.
This assay determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Protocol Details:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The antimicrobial agent is serially diluted in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the organism.
Conclusion
This compound, mupirocin, and thiomarinol are all effective inhibitors of bacterial isoleucyl-tRNA synthetase. While this compound acts as a competitive substrate, mupirocin and thiomarinol are potent inhibitors with low nanomolar to picomolar affinities for the enzyme. The available data indicates that thiomarinol is a particularly potent antibacterial agent, with significantly lower MIC values against S. aureus compared to mupirocin and this compound. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other novel IleRS inhibitors in the pursuit of new antibacterial therapies.
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hybrid Antibiotic Thiomarinol A Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Structure-Activity Relationship of Furanomycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Furanomycin, a naturally occurring non-proteinogenic amino acid isolated from Streptomyces threomyceticus, exhibits notable antibacterial activity by acting as an antagonist of L-isoleucine.[1][2] Its unique structure, featuring a substituted dihydrofuran ring, has prompted extensive research into its structure-activity relationship (SAR) to understand the chemical features crucial for its biological activity and to explore novel antibiotic designs. This guide provides a comparative analysis of this compound and its synthetic derivatives, summarizing their biological activities with supporting experimental data and methodologies.
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
This compound exerts its antibacterial effect by targeting a crucial enzyme in protein synthesis: isoleucyl-tRNA synthetase (IleRS).[1][2] This enzyme is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a vital step in the translation of the genetic code. This compound, due to its structural similarity to isoleucine, acts as a competitive inhibitor of IleRS, leading to the cessation of protein synthesis and ultimately, bacterial cell death.[1]
Caption: this compound's mechanism of action.
Comparative Antibacterial Activity of this compound Derivatives
The antibacterial efficacy of this compound and its analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the reported MIC values for key this compound derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | Structure | Modification from this compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference(s) |
| L-(+)-Furanomycin | ![]() | Natural Product | 1 - 5 | 1 - 5 | [1][3] |
| Desmethyl-furanomycin | ![]() | Lacks the methyl group on the dihydrofuran ring. | Active | Active | [4] |
| L-(+)-Dihydrothis compound | ![]() | Saturation of the double bond in the dihydrofuran ring. | 32 - 64 (borderline) | Not reported | [1][3] |
| Carba-analog | ![]() | Oxygen atom in the dihydrofuran ring is replaced by a carbon atom. | Weak activity | 4 (efflux pump-deficient) | [1][3] |
| Other Analogs | Various modifications including diastereomers, northis compound, 3-methyl-northis compound, 4-methyl-northis compound, and aza-furanomycin. | Modifications to the ring structure and stereochemistry. | Generally inactive | Generally inactive | [1][5] |
Key Findings from SAR Studies:
The available data consistently indicate a very narrow structure-activity relationship for this compound.[4][5] Key observations include:
-
The Dihydrofuran Ring is Crucial: Saturation of the double bond in the dihydrofuran ring, as seen in L-(+)-dihydrothis compound, leads to a significant decrease in activity.[1][3]
-
The Ring Oxygen is Important: Replacement of the oxygen atom in the ring with a carbon atom (carba-analog) results in a substantial loss of antibacterial potency.[1][3]
-
Methyl Group Position and Presence: While the desmethyl derivative retains activity, other modifications to the methyl group's position or the addition of other substituents on the ring generally lead to inactive compounds.[4][5]
-
Stereochemistry is Key: The specific stereochemistry of the natural L-(+)-furanomycin is critical for its interaction with the active site of IleRS.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This is a standard method used to determine the MIC of an antimicrobial agent against a specific microorganism.
Caption: Workflow for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of the this compound derivatives are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus or E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared bacterial suspension. A positive control well (bacteria and broth, no compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading and Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Isoleucyl-tRNA Synthetase (IleRS) Activity Assay (ATP-PPi Exchange Assay)
This assay measures the enzymatic activity of IleRS by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of isoleucine (or an analog like this compound).
Principle: The first step of the aminoacylation reaction catalyzed by IleRS is the formation of an aminoacyl-adenylate intermediate and the release of pyrophosphate (PPi). This reaction is reversible, and in the presence of [³²P]PPi, the label will be incorporated into ATP.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, MgCl₂, ATP, DTT, the purified IleRS enzyme, and the amino acid to be tested (isoleucine or a this compound derivative).
-
Initiation of Reaction: The reaction is initiated by the addition of [³²P]PPi.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Quenching: The reaction is stopped by the addition of a quenching solution (e.g., perchloric acid).
-
Separation and Quantification: The [³²P]ATP formed is separated from the unreacted [³²P]PPi, typically by adsorption of the ATP to activated charcoal, followed by washing to remove the free [³²P]PPi.
-
Measurement: The radioactivity of the charcoal-bound [³²P]ATP is measured using a scintillation counter. The amount of [³²P]ATP formed is proportional to the enzyme activity.
By comparing the rate of the reaction in the presence of this compound derivatives to that with the natural substrate isoleucine, the inhibitory potential of the analogs can be quantified.
Conclusion
The structure-activity relationship studies of this compound and its derivatives have revealed a highly specific set of structural requirements for antibacterial activity. The integrity of the dihydrofuran ring, the presence and position of the methyl group, and the correct stereochemistry are all critical for the effective inhibition of isoleucyl-tRNA synthetase. While many synthetic analogs have been created, only the natural product and its desmethyl derivative have demonstrated significant antibacterial potency. These findings underscore the challenges in modifying the this compound scaffold while retaining biological activity and provide valuable insights for the future design of novel antibiotics targeting aminoacyl-tRNA synthetases.
References
Furanomycin's Preclinical Promise: A Comparative Look at Efficacy in Bacterial Infection Models
For researchers and drug development professionals, the quest for novel antibiotics is a paramount challenge in the face of rising antimicrobial resistance. Furanomycin, a non-proteinogenic amino acid that inhibits isoleucyl-tRNA synthetase, has demonstrated in vitro antibacterial activity against a range of pathogens, including Mycobacterium tuberculosis, Escherichia coli, Bacillus subtilis, and some Shigella and Salmonella species, with minimum inhibitory concentrations (MICs) reported in the 1–5 µg/mL range.[1][2] This unique mechanism of action makes it an intriguing candidate for further development. However, a comprehensive evaluation of its efficacy in preclinical animal models, a critical step in the drug development pipeline, remains largely unavailable in publicly accessible literature.
This guide synthesizes the current knowledge on this compound and provides a comparative framework by presenting preclinical efficacy data for two widely-used antibiotics, ampicillin and ciprofloxacin, against Escherichia coli infections in murine models. While direct quantitative comparisons with this compound are not possible due to the absence of published in vivo data, this guide serves to highlight the key experimental parameters and data required to evaluate a new antibiotic's potential and underscores the data gap that needs to be filled for this compound.
Mechanism of Action: Targeting Protein Synthesis
This compound exerts its antibacterial effect by acting as an antagonist of the amino acid isoleucine.[3] It is recognized by isoleucyl-tRNA synthetase, an essential enzyme that attaches isoleucine to its corresponding transfer RNA (tRNA) during protein synthesis.[1] By competing with isoleucine, this compound is incorporated into the growing polypeptide chain, leading to the production of non-functional proteins and ultimately inhibiting bacterial growth. The inhibitory action of this compound can be reversed by the presence of isoleucine, as well as leucine and valine.
This compound: What the Data Shows
Currently, the available data on this compound is primarily limited to its in vitro activity and biosynthetic pathways. While some sources allude to its "in vivo" antibacterial activity, specific quantitative data from preclinical animal models, such as the 50% effective dose (ED50), survival rates of infected animals, or the reduction in bacterial burden, are not detailed in the reviewed literature.
Comparator Antibiotics: A Look at Preclinical Efficacy in E. coli Infection Models
To provide context for the type of data necessary to assess in vivo efficacy, this section summarizes preclinical findings for ampicillin and ciprofloxacin in mouse models of E. coli infection. E. coli is a common and clinically relevant pathogen against which this compound has shown in vitro activity.
Experimental Models of E. coli Infection
Preclinical evaluation of antibiotics against E. coli often employs murine models of infection, such as the intraperitoneal infection model or the urinary tract infection (UTI) model.[4][5][6][7] These models allow for the assessment of an antibiotic's ability to protect against lethal infection, reduce bacterial counts in various tissues, and clear the infection.
The following diagram illustrates a typical workflow for a preclinical antibiotic efficacy study in a mouse model of infection.
Caption: A generalized workflow for evaluating antibiotic efficacy in a preclinical animal model of bacterial infection.
Comparative Efficacy Data
The following table summarizes representative preclinical data for ampicillin and ciprofloxacin against E. coli in mouse infection models. It is important to note that experimental conditions can vary significantly between studies, affecting the direct comparability of results.
| Antibiotic | Animal Model | Bacterial Strain | Route of Administration | Dosing Regimen | Key Efficacy Findings | Reference |
| Ampicillin | Intraperitoneal infection in mice | E. coli | Subcutaneous | Not specified | More effective than amoxycillin in reducing bacterial counts in the peritoneal cavity and blood. | [8] |
| Ampicillin | Urinary tract infection in Balb/c mice | E. coli CFT073 | Oral | 20 or 200 mg/kg, twice daily for 3 days | Low levels of bacteria persisted in tissues despite treatment. | [5][6] |
| Ciprofloxacin | Ascending urinary tract infection in mice | E. coli (susceptible) | Subcutaneous | Daily doses from 10 mg/kg (divided into at least two doses) | Highly effective in clearing urine. | [9] |
| Ciprofloxacin | Ascending urinary tract infection in mice | E. coli (low-level resistance) | Subcutaneous | Humanized dose | Could not clear urine or kidneys. | [9] |
| Ciprofloxacin | Urinary tract infection in Balb/c mice | E. coli CFT073 | Oral | 5 or 50 mg/kg, twice daily for 3 days | Low levels of bacteria persisted in tissues despite treatment. | [5][6] |
Experimental Protocols for Comparator Antibiotics
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summaries of the methodologies used in the cited studies for ampicillin and ciprofloxacin.
Murine Model of E. coli Urinary Tract Infection[5][6]
-
Animal Model: Immunocompetent Balb/c mice.
-
Bacterial Strain: Uropathogenic E. coli (UPEC) isolate CFT073.
-
Infection Protocol: Intravesical inoculation of UPEC.
-
Treatment:
-
Ampicillin: 20 or 200 mg/kg administered orally twice daily at 8-hour intervals.
-
Ciprofloxacin: 5 or 50 mg/kg administered orally twice daily at 8-hour intervals.
-
Treatment initiated 24 hours after bacterial inoculation and continued for 72 hours.
-
-
Outcome Measures: Bacterial persistence in bladder tissue, kidney, and urine.
Murine Ascending Urinary Tract Infection Model[9]
-
Animal Model: Mice.
-
Bacterial Strains: A susceptible E. coli strain and three strains with low-level ciprofloxacin resistance.
-
Infection Protocol: Ascending urinary tract infection model.
-
Treatment:
-
Ciprofloxacin: Subcutaneous administration for 3 days with varying doses and dosing intervals against the susceptible strain. A humanized dose was administered against the low-level resistant strains.
-
-
Outcome Measures: Clearance of bacteria from urine and kidneys.
The Path Forward for this compound
The absence of robust, publicly available preclinical efficacy data for this compound presents a significant hurdle to its further development. To bridge this knowledge gap and enable a comprehensive comparison with existing antibiotics, future research should prioritize the following:
-
In Vivo Efficacy Studies: Conducting well-designed preclinical studies in relevant animal models of bacterial infection (e.g., murine sepsis, thigh infection, or lung infection models) to determine key efficacy parameters such as ED50, protection against mortality, and reduction in bacterial load in target organs.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models to establish a PK/PD index that correlates with its antibacterial efficacy.
-
Head-to-Head Comparator Studies: Performing direct comparative studies of this compound against standard-of-care antibiotics in the same animal models to provide a clear assessment of its relative efficacy.
The following diagram illustrates the logical relationship between the necessary research steps to advance this compound from its current state to a potential clinical candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A new antibiotic. This compound, an isoleucine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Activity of Amoxycillin and Ampicillin in an Experimental Bacterial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Effects of Amoxycillin and Ampicillin on the Morphology of Escherichia coli In Vivo and Correlation with Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Effects of Amoxycillin and Ampicillin in the Treatment of Experimental Mouse Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Furanomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Furanomycin, a non-proteinogenic amino acid antibiotic, presents a unique mechanism of action by targeting isoleucyl-tRNA synthetase (IleRS), an essential enzyme in bacterial protein synthesis.[1] This guide provides a comparative analysis of this compound, focusing on the critical aspect of cross-resistance with other antibiotics. While direct experimental studies on this compound cross-resistance are notably absent in the current body of scientific literature, this document offers a theoretical framework based on its mechanism of action, alongside detailed experimental protocols to empower researchers to conduct such investigations.
The Scarcity of Direct Cross-Resistance Data
A thorough review of published literature reveals a significant gap in our understanding of this compound's cross-resistance profile. To date, no studies have been identified that systematically evaluate the susceptibility of this compound-resistant bacterial strains to other classes of antibiotics, or conversely, the activity of this compound against bacteria resistant to other antimicrobial agents. This underscores a critical area for future research to fully characterize the potential of this compound in the context of rising multidrug resistance.
Theoretical Considerations for Cross-Resistance
This compound's mode of action, the inhibition of IleRS, is distinct from the majority of clinically used antibiotics that target cell wall synthesis, DNA replication, or other aspects of protein synthesis.[1] This unique target suggests a low probability of cross-resistance with antibiotics that have different cellular targets.
A parallel can be drawn with mupirocin, another antibiotic that specifically inhibits bacterial IleRS. Due to its unique mechanism, mupirocin generally does not exhibit cross-resistance with other antibiotic classes. Resistance to mupirocin typically arises from mutations in the gene encoding IleRS or the acquisition of a plasmid-borne gene encoding a resistant variant of the enzyme.
Therefore, it is hypothesized that this compound would likely not share cross-resistance with major antibiotic classes such as beta-lactams, quinolones, aminoglycosides, and macrolides. However, the potential for cross-resistance with other inhibitors of aminoacyl-tRNA synthetases, though a less common class of antibiotics, cannot be entirely ruled out without direct experimental evidence.
Antibacterial Spectrum of this compound
This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its analogs against various bacterial strains. It is important to note that these values are for susceptible, wild-type strains and do not reflect performance against resistant isolates.
| Compound | Organism | MIC (µg/mL) | Reference |
| (+)-L-Furanomycin | Various Bacteria | 1–5 | [1] |
| L-(+)-dihydrothis compound | S. aureus | 32–64 | [1] |
| Chiral carba-analog | Efflux pump-deficient E. coli | 4 | [1] |
Experimental Protocols for Cross-Resistance Studies
To address the current knowledge gap, the following protocols provide a framework for conducting comprehensive cross-resistance studies involving this compound.
Generation of this compound-Resistant Mutants
A crucial first step is the development of bacterial strains with acquired resistance to this compound. This can be achieved through serial passage or single-step selection methods.
Protocol: Serial Passage Method
-
Prepare Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Determine Initial MIC: Perform a baseline MIC assay to determine the initial susceptibility of the strain to this compound using the broth microdilution method.
-
Serial Passaging:
-
Inoculate a series of tubes or a microtiter plate containing increasing concentrations of this compound (typically starting from 0.25x MIC to 4x MIC) with the bacterial culture.
-
Incubate at the optimal temperature and duration for the specific bacterium.
-
The following day, identify the highest concentration of this compound that permits growth (sub-MIC).
-
Use the culture from this well/tube to inoculate a new series of this compound dilutions.
-
-
Repeat Passaging: Continue this process for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in the MIC is observed.
-
Isolate and Characterize Mutants: Plate the final resistant culture onto antibiotic-free agar to obtain single colonies. Confirm the resistance phenotype of individual colonies by re-determining the MIC of this compound.
Protocol: Single-Step Spontaneous Mutation Frequency Assay
-
Prepare High-Density Culture: Grow a large volume of the bacterial culture to a high cell density (e.g., >10^9 CFU/mL).
-
Plate on Selective Agar: Plate a known number of cells onto agar plates containing this compound at a concentration of 4 to 8 times the initial MIC.
-
Incubate: Incubate the plates until colonies of resistant mutants appear.
-
Calculate Mutation Frequency: The frequency of spontaneous mutation can be calculated by dividing the number of observed resistant colonies by the total number of plated cells.
-
Isolate and Confirm Resistance: Isolate individual colonies and confirm their resistance to this compound by MIC determination.
Antimicrobial Susceptibility Testing for Cross-Resistance
Once this compound-resistant mutants are obtained, their susceptibility to a panel of other antibiotics must be determined and compared to the parent (susceptible) strain.
Protocol: Broth Microdilution MIC Assay
-
Prepare Antibiotic Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of each antibiotic to be tested in a suitable broth medium. The panel should include antibiotics from different classes (e.g., a beta-lactam like ampicillin, a fluoroquinolone like ciprofloxacin, an aminoglycoside like gentamicin, a macrolide like erythromycin).
-
Prepare Inoculum: Prepare a standardized inoculum of both the this compound-resistant mutant and the susceptible parent strain, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate and Incubate: Inoculate the prepared microtiter plates with the bacterial suspensions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates under appropriate conditions.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Analyze for Cross-Resistance: Compare the MIC values of the different antibiotics for the this compound-resistant mutant to those for the susceptible parent strain. A significant increase in the MIC for another antibiotic in the resistant mutant indicates cross-resistance.
Visualizing Experimental Workflows
To further clarify the proposed methodologies, the following diagrams illustrate the key experimental processes.
Caption: Workflow for generating this compound-resistant mutants.
Caption: Workflow for assessing cross-resistance.
Conclusion
While the existing literature does not provide direct data on cross-resistance between this compound and other antibiotics, its unique mechanism of targeting isoleucyl-tRNA synthetase strongly suggests a low likelihood of cross-resistance with antibiotics that have different cellular targets. The provided experimental protocols offer a clear and detailed roadmap for researchers to systematically investigate this critical aspect of this compound's activity. The generation of such data will be invaluable for positioning this compound in the broader landscape of antimicrobial agents and for guiding its potential future development and clinical application in an era of increasing antibiotic resistance.
References
A Comparative Analysis of Furanomycin Production in Streptomyces and Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of furanomycin production in two distinct bacterial genera: Streptomyces and Pseudomonas. This compound, a non-proteinogenic amino acid with antibiotic properties, was first identified in Streptomyces threomyceticus. More recently, its production was discovered in Pseudomonas fluorescens SBW25, marking the first such finding in a pseudomonad.[1] This guide synthesizes available experimental data to compare the biosynthetic pathways, production characteristics, and analytical methodologies for this compound in these two microorganisms.
Biosynthetic Pathways: A Tale of Two Genera
The biosynthesis of this compound presents a key point of divergence between Streptomyces and Pseudomonas. While a pathway has been proposed for Streptomyces threomyceticus, the biosynthetic route in Pseudomonas fluorescens SBW25 remains to be elucidated.[1]
In Streptomyces threomyceticus , studies involving feeding experiments with labeled precursors suggest that this compound biosynthesis proceeds via a polyketide pathway . This proposed pathway commences with one unit of propionate and two units of acetate.[1] The carbon skeleton is assembled, followed by a series of modifications to yield the final this compound structure.
In contrast, the biosynthetic pathway of this compound in Pseudomonas fluorescens SBW25 has not yet been investigated as of the latest available research.[1] The discovery of this compound production in this bacterium opens a new avenue for research into the genetic and enzymatic machinery responsible for its synthesis in pseudomonads.
Figure 1. Comparative overview of this compound biosynthetic pathways.
Quantitative Data Presentation
| Parameter | Value for this compound from P. fluorescens SBW25[1] |
| Molecular Formula | C₇H₁₁NO₃ |
| ¹H NMR (75 MHz, D₂O) δ | 6.07 (1H, m, H-4'), 5.74 (1H, m, H-3'), 5.34 (1H, m, H-5'), 5.00 (1H, m, H-2'), 3.75 (1H, d, J = 2.5 Hz, H-2), 1.14 (1H, d, J = 6.4 Hz, H-6') |
| ¹³C NMR (75 MHz, D₂O) δ | 172.3 (C, C-1), 136.3 (CH, C-4'), 124.3 (CH, C-3'), 84.31 (CH, C-2'), 84.24 (CH, C-5'), 57.5 (CH, C-2), 21.0 (CH₃, C-6') |
Experimental Protocols
This section details the methodologies for the extraction, purification, and analysis of this compound, primarily based on the successful isolation from Pseudomonas fluorescens SBW25. These protocols can be adapted for Streptomyces cultures.
This compound Extraction and Purification
This protocol describes the isolation of this compound from a liquid culture of P. fluorescens SBW25.[1]
a. Culture Preparation:
-
Grow P. fluorescens SBW25 in a suitable liquid medium to the desired cell density.
-
Separate the bacterial cells from the culture broth by centrifugation to obtain the culture filtrate.
b. Initial Extraction:
-
Concentrate the culture filtrate in vacuo.
-
Extract the dried solids with 85% ethanol.
-
Evaporate the ethanol extract to dryness.
c. Size-Exclusion Chromatography:
-
Dissolve the dried extract in a small volume of deionized water.
-
Apply the dissolved extract to a Sephadex G-15 column equilibrated with deionized water.
-
Elute the column with deionized water and collect fractions.
d. Thin-Layer Chromatography (TLC) Analysis and Purification:
-
Monitor the fractions for the presence of this compound using TLC on cellulose and silica plates, staining with ninhydrin.
-
Pool the fractions containing this compound.
-
Further purify the pooled fractions using preparative TLC with a developing solvent of 76% ethanol.
-
Scrape the bands corresponding to this compound and elute the compound with deionized water.
Structural Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in deuterium oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
The chemical shifts should align with the data presented in the table above.
b. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
Analyze the purified compound by HRESIMS to confirm the molecular formula (C₇H₁₁NO₃).
Figure 2. Workflow for the extraction, purification, and analysis of this compound.
Concluding Remarks
The production of this compound by both Streptomyces and Pseudomonas highlights the fascinating distribution of secondary metabolite biosynthetic pathways across different bacterial genera. While the biosynthetic pathway in Streptomyces threomyceticus is proposed to be polyketide-based, the pathway in Pseudomonas fluorescens SBW25 remains an open area for investigation. The lack of publicly available quantitative production data for this compound in either organism underscores the need for further research to optimize culture conditions and improve yields for potential therapeutic applications. The detailed experimental protocols provided herein offer a solid foundation for researchers aiming to isolate and characterize this promising antibiotic from either bacterial source. Future studies focusing on the genetic determinants of this compound biosynthesis in P. fluorescens and a direct quantitative comparison of production between the two genera will be invaluable for the scientific and drug development communities.
References
Validating the Target Specificity of Furanomycin in Diverse Bacterial Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of furanomycin's performance against various bacterial species, alongside alternative antibiotics targeting the same pathway. We present supporting experimental data and detailed methodologies to facilitate the validation of its target specificity.
Introduction to this compound
This compound is a naturally occurring non-proteinogenic amino acid that exhibits broad-spectrum antibacterial activity.[1] It functions as an antagonist of the essential amino acid L-isoleucine. The primary molecular target of this compound is isoleucyl-tRNA synthetase (IleRS), a crucial enzyme responsible for charging transfer RNA (tRNA) with isoleucine during protein synthesis.[1] By competitively inhibiting IleRS, this compound disrupts protein production, ultimately leading to bacterial cell death. This targeted mechanism of action makes this compound a subject of interest in the development of novel antimicrobial agents.
Comparative Efficacy of this compound
The antibacterial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against a range of bacterial species and provides a comparison with mupirocin, another well-characterized inhibitor of isoleucyl-tRNA synthetase.
| Bacterial Species | This compound MIC (µg/mL) | Mupirocin MIC (µg/mL) | Gram Stain |
| Escherichia coli | 1 - 5[1] | >128 | Gram-Negative |
| Bacillus subtilis | 1 - 5[1] | 0.015 - 0.06 | Gram-Positive |
| Staphylococcus aureus | 1 - 5 | 0.015 - 0.06[2] | Gram-Positive |
| Mycobacterium tuberculosis | 1 - 5[1] | Not Routinely Tested | N/A |
| Shigella spp. | 1 - 5[1] | Not Widely Reported | Gram-Negative |
| Salmonella spp. | 1 - 5[1] | Not Widely Reported | Gram-Negative |
| Pseudomonas fluorescens | Active (Zone of Inhibition)[3] | Not Widely Reported | Gram-Negative |
| Dickeya dadantii | Active (Zone of Inhibition)[3] | Not Widely Reported | Gram-Negative |
| Pseudomonas syringae | Active (Zone of Inhibition)[3] | Not Widely Reported | Gram-Negative |
| Erwinia amylovora | Active (Zone of Inhibition)[3] | Not Widely Reported | Gram-Negative |
Experimental Protocols for Target Validation
Validating that an antibiotic specifically interacts with its intended target is a critical step in drug development. Below are detailed protocols for key experiments used to confirm the target specificity of this compound.
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of IleRS.
Principle: The assay quantifies the charging of tRNAIle with a radiolabeled amino acid (e.g., [14C]-isoleucine) by purified IleRS in the presence and absence of the inhibitor.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.4), 10 mM MgCl2, 2 mM ATP, 5 µM [14C]-isoleucine, and purified bacterial IleRS enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (or a control inhibitor like mupirocin) to the reaction mixture. Include a no-inhibitor control.
-
Initiation of Reaction: Initiate the reaction by adding purified tRNAIle.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid, TCA). Precipitate the charged tRNA by spotting the reaction mixture onto filter paper discs and washing with cold 5% TCA.
-
Quantification: Measure the radioactivity retained on the filter discs using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Principle: Intact cells are treated with the compound of interest and then heated. The soluble fraction of the target protein is then quantified. A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding.
Protocol:
-
Cell Culture and Treatment: Culture the bacterial species of interest to the mid-logarithmic phase. Treat the cells with this compound at various concentrations for a specific duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble Target Protein: Collect the supernatant (soluble fraction) and quantify the amount of IleRS using Western blotting or ELISA with an antibody specific to the bacterial IleRS.
-
Data Analysis: Plot the amount of soluble IleRS as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is used to identify the direct binding partners of a drug from a complex cellular lysate.
Principle: A modified version of the drug (e.g., biotinylated this compound) is used as bait to "pull down" its interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
Protocol:
-
Bait Preparation: Synthesize a this compound analog with an affinity tag, such as biotin.
-
Cell Lysate Preparation: Grow the bacterial culture and prepare a total cell lysate under conditions that preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the biotinylated this compound. Add streptavidin-coated beads to capture the biotinylated this compound along with any bound proteins.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Identify proteins that are specifically pulled down by the this compound bait compared to a control (e.g., beads alone or biotin). The presence of IleRS in the this compound pulldown provides strong evidence of direct interaction.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Off-Target Effects and Specificity
An ideal antibiotic exhibits high specificity for its bacterial target with minimal off-target effects. While this compound shows specificity for isoleucyl-tRNA synthetase, it is important to consider potential off-target interactions. The reversal of this compound's antibacterial activity by the addition of L-isoleucine, and to a lesser extent L-leucine and L-valine, strongly supports its specific action on the isoleucine utilization pathway.[3]
Currently, there is limited published data specifically detailing the off-target effects of this compound in various bacterial species. Comprehensive whole-cell proteomic and metabolomic studies in the presence of this compound would be necessary to fully elucidate any potential off-target interactions.
Conclusion
This compound demonstrates potent antibacterial activity against a broad spectrum of bacteria by specifically targeting isoleucyl-tRNA synthetase. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate its target specificity in different bacterial species. Further investigation into potential off-target effects will be crucial for the continued development of this compound as a therapeutic agent. The comparative data and methodologies presented here serve as a valuable resource for the scientific community engaged in antimicrobial research and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
Furanomycin's Impact on Protein Synthesis: A Comparative Analysis with Other Translation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of furanomycin's effect on protein synthesis with a range of other well-characterized translation inhibitors. This compound, a naturally occurring non-proteinogenic amino acid, exhibits a unique mechanism of action by specifically targeting an early step in protein synthesis. This document details its mechanism, presents quantitative data on its and other inhibitors' efficacy, outlines relevant experimental protocols, and visualizes the affected pathways.
Mechanism of Action: this compound as an Isoleucine Mimic
This compound acts as a structural analog of the amino acid isoleucine.[1][2][3][4][5] Its primary mode of action is the competitive inhibition of isoleucyl-tRNA synthetase (IleRS), the enzyme responsible for charging transfer RNA (tRNA) with isoleucine.[5][6][7] By binding to IleRS, this compound prevents the formation of isoleucyl-tRNA, thereby depleting the pool of available isoleucine for protein synthesis.[4] This leads to the stalling of ribosomes at isoleucine codons in mRNA, ultimately inhibiting the elongation of polypeptide chains.[3] Furthermore, this compound itself can be charged to isoleucine tRNA and incorporated into proteins, leading to the synthesis of non-functional proteins.[5]
This targeted approach contrasts with many other translation inhibitors that directly interact with the ribosomal machinery. The specificity of this compound for IleRS makes it a valuable tool for studying the role of specific aminoacyl-tRNA synthetases in cellular processes and as a potential lead compound for the development of novel antibacterial agents.[6]
Quantitative Comparison of Translation Inhibitors
The inhibitory potency of various translation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the rate of protein synthesis or enzyme activity by 50%. The following table summarizes available quantitative data for this compound and a selection of other common translation inhibitors. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell type or the in vitro translation system used.
| Inhibitor | Target | Organism/System | IC50 / Ki Value | Reference(s) |
| This compound | Isoleucyl-tRNA synthetase | Escherichia coli | Binds as tightly as isoleucine | [5][7] |
| Mupirocin | Isoleucyl-tRNA synthetase | Staphylococcus aureus | MIC: 0.05 µg/mL | |
| Tetracycline | 30S Ribosomal Subunit (A site) | In vitro translation | IC50: 0.8 µM | [8] |
| Chloramphenicol | 50S Ribosomal Subunit (Peptidyl transferase center) | Escherichia coli | 50% inhibition at 2 µM | [9] |
| Erythromycin | 50S Ribosomal Subunit (Exit tunnel) | Haemophilus influenzae | IC50: 1.5 µg/mL | [10] |
| Puromycin | Ribosome (A site mimic) | NIH/3T3 cells | IC50: 3.96 µM | [11][12] |
| Cycloheximide | 60S Ribosomal Subunit (E site) | Eukaryotic in vivo | IC50: 532.5 nM | [1] |
| Fusidic Acid | Elongation Factor G (EF-G) | Staphylococcus aureus | MIC breakpoint: 1-2 mg/L | [13] |
Experimental Protocols
In Vitro Translation Inhibition Assay using Luciferase Reporter
This assay provides a rapid and sensitive method for screening and quantifying the activity of translation inhibitors.
Principle: A cell-free extract containing all the necessary components for translation is programmed with an mRNA encoding a reporter protein, typically luciferase. The activity of the newly synthesized luciferase is measured by luminescence, which is proportional to the rate of protein synthesis. The assay is performed in the presence and absence of the inhibitor to determine its effect.
Detailed Protocol:
-
Prepare the In Vitro Translation Reaction Mix:
-
Thaw a commercial cell-free translation extract (e.g., rabbit reticulocyte lysate or E. coli S30 extract) on ice.
-
Prepare a master mix containing the reaction buffer, amino acid mixture (minus methionine if using radiolabeling), and an energy source (ATP and GTP).
-
Add the luciferase reporter mRNA to the master mix.
-
-
Set up the Inhibition Assay:
-
In a 96-well plate, add serial dilutions of the translation inhibitor to be tested. Include a no-inhibitor control (vehicle only).
-
Add the in vitro translation reaction mix containing the luciferase mRNA to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the translation system (e.g., 30°C for rabbit reticulocyte lysate, 37°C for E. coli S30 extract) for a specified time (e.g., 60-90 minutes).
-
-
Luminescence Measurement:
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
Radiolabeled Amino Acid Incorporation Assay
This classic method directly measures the incorporation of a radiolabeled amino acid into newly synthesized proteins.
Principle: Cells or a cell-free system are incubated with a radiolabeled amino acid (e.g., [³⁵S]methionine). The total protein is then precipitated, and the amount of incorporated radioactivity is measured, providing a direct measure of protein synthesis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with the translation inhibitor at various concentrations for a specific time.
-
-
Radiolabeling:
-
Replace the culture medium with a medium lacking the amino acid to be labeled (e.g., methionine-free medium).
-
Add the radiolabeled amino acid (e.g., [³⁵S]methionine) to the medium and incubate for a defined period (e.g., 30-60 minutes).
-
-
Cell Lysis and Protein Precipitation:
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).
-
-
Measurement of Radioactivity:
-
Wash the protein precipitate to remove any remaining unincorporated radiolabel.
-
Resuspend the precipitate in a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein concentration in each sample.
-
Calculate the percentage of inhibition of protein synthesis for each inhibitor concentration compared to the untreated control.
-
Determine the IC50 value as described for the luciferase assay.
-
Signaling Pathways and Experimental Workflows
The inhibition of protein synthesis can have profound effects on various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action of different translation inhibitors and their potential impact on cellular signaling.
Caption: Mechanisms of action for various protein synthesis inhibitors.
Caption: Experimental workflow for assessing translation inhibitors.
Caption: Affected signaling pathways by select translation inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pseudomonas fluorescens SBW25 produces this compound, a non-proteinogenic amino acid with selective antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the synthesis of isoleucyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonprotein amino acid this compound, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor | MDPI [mdpi.com]
- 12. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
In Vitro Evolution of Furanomycin Resistance in Pathogenic Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential for in vitro evolution of resistance to the antibiotic furanomycin in pathogenic bacteria. Due to a scarcity of published studies specifically detailing the experimental evolution of this compound resistance, this document outlines the established mechanism of action of this compound, presents its known activity against susceptible pathogens, and details a standard experimental protocol for inducing resistance in vitro. For comparative purposes, the well-characterized resistance mechanisms of mupirocin, another antibiotic targeting the same cellular machinery, are discussed as a potential model for understanding how this compound resistance might emerge.
This compound: Mechanism of Action and Antibacterial Spectrum
This compound is a naturally occurring non-proteinogenic amino acid that acts as a competitive antagonist of L-isoleucine.[1][2] Its primary mechanism of action involves the inhibition of isoleucyl-tRNA synthetase (IleRS), a crucial enzyme responsible for charging tRNA with isoleucine during protein synthesis.[3][4] By mimicking isoleucine, this compound is mistakenly incorporated into nascent polypeptide chains, leading to the production of non-functional proteins and ultimately bacterial cell death.[4]
This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative pathogenic bacteria.[5][6]
Experimental Protocol for In Vitro Evolution of Resistance
The standard method for studying the in vitro evolution of antibiotic resistance is through serial passage experiments. This technique involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic over an extended period, allowing for the selection and propagation of resistant mutants.
Key Experimental Steps:
-
Preparation of Bacterial Culture: A pure culture of the pathogenic bacterium of interest (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable liquid medium to a specific optical density.
-
Minimum Inhibitory Concentration (MIC) Determination: The initial MIC of this compound against the susceptible parent strain is determined using standard broth microdilution or agar dilution methods.
-
Serial Passage:
-
A series of culture tubes containing fresh growth medium with increasing concentrations of this compound (typically starting from a fraction of the initial MIC) is prepared.
-
The bacterial culture is inoculated into these tubes and incubated.
-
The tube with the highest concentration of this compound that still permits bacterial growth is used to inoculate the next series of tubes with increasing antibiotic concentrations.
-
This process is repeated for a predetermined number of passages or until a significant increase in the MIC is observed.
-
-
MIC Determination of Resistant Strains: The MIC of this compound against the evolved, potentially resistant bacterial population is determined and compared to the initial MIC of the parent strain.
-
Genetic Analysis: Genomic DNA from the resistant strains is extracted and sequenced to identify mutations that may be responsible for the resistance phenotype. Key genes to investigate would include the gene encoding isoleucyl-tRNA synthetase (ileS).
Data Presentation: this compound Activity and Hypothetical Resistance Evolution
The following table summarizes the known Minimum Inhibitory Concentrations (MICs) of this compound against susceptible wild-type pathogenic bacteria. In the absence of published data on experimentally evolved this compound-resistant strains, a hypothetical comparison is presented to illustrate the potential magnitude of resistance development that could be investigated using the serial passage protocol described above.
| Pathogen | Strain Type | This compound MIC (µg/mL) | Comparator: Mupirocin MIC (µg/mL) |
| Escherichia coli | Wild-Type (Susceptible) | 1 - 5[6][7] | >1024 (intrinsically resistant) |
| Hypothetical Resistant Mutant | > 64 | - | |
| Staphylococcus aureus | Wild-Type (Susceptible) | 32 - 64[6] | 0.06 - 0.5 |
| Hypothetical Resistant Mutant | > 256 | > 1024 (High-level resistant) | |
| Bacillus subtilis | Wild-Type (Susceptible) | 1 - 5[6][7] | Not available |
| Hypothetical Resistant Mutant | > 32 | - | |
| Shigella spp. | Wild-Type (Susceptible) | 1 - 5[6][7] | Not available |
| Hypothetical Resistant Mutant | > 32 | - | |
| Salmonella spp. | Wild-Type (Susceptible) | 1 - 5[6][7] | Not available |
| Hypothetical Resistant Mutant | > 32 | - |
Note: The "Hypothetical Resistant Mutant" MIC values are illustrative and represent a potential outcome of in vitro evolution experiments. Actual values would need to be determined experimentally.
Comparison with Mupirocin Resistance
Mupirocin is another antibiotic that specifically inhibits isoleucyl-tRNA synthetase. The mechanisms of resistance to mupirocin are well-documented and provide a valuable framework for predicting how resistance to this compound might evolve.
Resistance to mupirocin in Staphylococcus aureus occurs primarily through two mechanisms:
-
Low-level resistance (MIC 8-256 µg/mL): Arises from point mutations in the chromosomal gene (ileS) encoding the native isoleucyl-tRNA synthetase. These mutations alter the enzyme's structure, reducing its affinity for mupirocin.
-
High-level resistance (MIC > 1024 µg/mL): Is typically mediated by the acquisition of a plasmid-borne gene (mupA or ileS-2) that encodes a modified, highly resistant isoleucyl-tRNA synthetase.
Given that this compound also targets IleRS, it is plausible that resistance could emerge through similar genetic alterations. In vitro evolution studies would be necessary to confirm whether resistance arises from mutations in the native ileS gene or through other mechanisms such as altered drug efflux or uptake.
Visualizations
Signaling Pathway: Mechanism of this compound Action
Caption: Mechanism of this compound Action.
Experimental Workflow: In Vitro Evolution of this compound Resistance
Caption: Workflow for In Vitro Evolution of this compound Resistance.
Conclusion
While this compound demonstrates promising antibacterial activity against a variety of pathogens, a comprehensive understanding of the potential for resistance development is crucial for its future clinical prospects. The lack of published studies on the in vitro evolution of this compound resistance highlights a significant knowledge gap. The experimental protocols and comparative insights provided in this guide are intended to facilitate future research in this area. By employing systematic in vitro evolution studies, researchers can elucidate the genetic mechanisms of this compound resistance, determine the frequency at which it arises, and assess potential cross-resistance with other antibiotics. This knowledge will be invaluable for the development of strategies to mitigate resistance and prolong the effective lifespan of this and other novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evolution of antimicrobial resistance in E. coli biofilm treated with high doses of ciprofloxacin [frontiersin.org]
- 4. Mechanisms of high-level fosfomycin resistance in Staphylococcus aureus epidemic lineage ST5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicmed.org [academicmed.org]
- 6. researchgate.net [researchgate.net]
- 7. Genomic alterations involved in fluoroquinolone resistance development in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Furanomycin: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Furanomycin, a non-proteinogenic amino acid and isoleucyl-tRNA ligase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this compound.
I. This compound Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its potential hazards. This information, summarized from safety data sheets (SDS), dictates the necessary precautions for disposal.
| Hazard Category | Description | GHS Hazard Statement(s) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
II. Procedural Steps for this compound Disposal
The proper disposal of this compound and its associated waste must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles with side-shields or a face shield.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a suitable respirator is required.
Step 2: Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is critical. Use separate, clearly labeled hazardous waste containers for each waste stream.
-
Solid this compound Waste:
-
Collect unused or expired pure this compound powder in its original container or a compatible, tightly sealed waste container.
-
Label the container as "Hazardous Waste: Solid this compound" and include the full chemical name.
-
-
This compound Solutions:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Label the container as "Hazardous Waste: Liquid this compound Solutions" and list all chemical components and their approximate concentrations.
-
-
Contaminated Labware and Materials:
-
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that are contaminated with this compound should be collected in a designated, lined hazardous waste container.
-
Label the container as "Hazardous Waste: this compound Contaminated Debris."
-
Step 3: Spill Management and Decontamination
In the event of a this compound spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.
-
Contain the Spill: For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep the material to avoid generating dust.
-
Decontaminate Surfaces: Scrub the contaminated surfaces and any affected equipment with alcohol.[1]
-
Collect Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.
-
Wash Hands Thoroughly: After handling a spill, wash hands thoroughly with soap and water.[1]
Step 4: Storage and Final Disposal
-
Storage: Store all this compound hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure containers are tightly closed and stored away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of the contents and container in accordance with all local, state, and federal regulations.[1]
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Navigating the Uncharted: A Safety Protocol for Handling Furanomycin
Immediate Safety and Logistical Information
When handling a substance with limited safety data, the guiding principle is to treat it as potentially hazardous.[1][2][3] This necessitates a conservative approach to personal protective equipment (PPE), handling procedures, and disposal. The primary goal is to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.[2]
Personal Protective Equipment (PPE) - A Precautionary Approach
Due to the lack of specific toxicity data for Furanomycin, a comprehensive PPE ensemble is required to ensure maximum protection.[1] This is based on the assumption that the compound could be toxic, an irritant, or have other unknown hazardous properties.
| PPE Category | Minimum Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1] | Protects against splashes, aerosols, and any unforeseen vigorous reactions. Standard safety glasses are insufficient. |
| Hand Protection | Double gloving with a nitrile inner glove and a chemically resistant outer glove (e.g., butyl rubber or Viton™).[1] | Provides a robust barrier against potential skin contact. The outer glove should be selected for broad chemical resistance. Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn over the lab coat.[1] | Minimizes skin exposure to spills or splashes. Natural fiber clothing is recommended over synthetic fabrics. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and engineering controls are insufficient, a properly fitted respirator with appropriate cartridges may be necessary, as determined by a risk assessment. | Confines potential vapors, dusts, or aerosols, preventing inhalation, which is a primary route of exposure. |
| Footwear | Closed-toe, non-perforated shoes made of a durable material. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide for Handling this compound
A systematic approach to handling this compound is crucial to maintaining a safe laboratory environment. This plan outlines the essential steps from preparation to post-handling decontamination.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the nature of the procedure, and potential reaction byproducts.[4][5][6]
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.[1]
-
Gather Materials: Ensure all necessary equipment, reagents, and waste containers are assembled within the fume hood before commencing work to minimize traffic in and out of the designated area.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.[1][2]
-
Buddy System: Avoid working alone. Ensure a colleague is aware of the work being conducted.[1][7]
Handling Procedure
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so within the fume hood or in a containment glove box to prevent the dispersal of fine powders.
-
Solution Preparation: When preparing solutions, add this compound slowly and in small increments to the solvent to avoid splashing and control any exothermic reactions.
-
Containment: Keep all containers of this compound sealed when not in immediate use.[1]
Post-Handling and Decontamination
-
Decontaminate Surfaces: Upon completion of the work, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as determined by a risk assessment.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the face shield, apron, and lab coat. Wash hands and any exposed skin thoroughly with soap and water.[1]
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled as hazardous waste due to the unknown nature of its environmental and health impacts.[8][9]
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, paper towels, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Labeling: The hazardous waste container must be labeled as "Hazardous Waste" and include "this compound (CAS 18455-25-9)" and any other known components of the waste stream.[8][10]
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[11][12] Contact your EHS department for pickup and disposal.[9]
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of a chemical with unknown hazards like this compound, from initial planning to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. students.umw.edu [students.umw.edu]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 10. unomaha.edu [unomaha.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




